Technical Documentation Center

6-Chloro-3-methyl-5-nitroisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-3-methyl-5-nitroisoquinoline
  • CAS: 919994-54-0

Core Science & Biosynthesis

Foundational

Primary Synthesis Pathways for 6-Chloro-3-methyl-5-nitroisoquinoline: An In-Depth Technical Guide

Abstract 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) [1] is a highly functionalized heterocyclic scaffold utilized in advanced drug discovery, serving as a critical building block for kinase inhibitors and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) [1] is a highly functionalized heterocyclic scaffold utilized in advanced drug discovery, serving as a critical building block for kinase inhibitors and novel antimicrobial agents. This whitepaper elucidates the primary synthetic pathways required to construct this molecule. By moving away from classical, harsh Bischler-Napieralski cyclizations toward modern transition-metal-catalyzed cascade reactions followed by regioselective late-stage functionalization, chemists can achieve higher yields and superior chemoselectivity.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a fully substituted pyridine ring (within the fused system) and a highly functionalized benzene ring. Retrosynthetically, the nitro group at the C-5 position is introduced via late-stage electrophilic aromatic substitution. The isoquinoline core, 6-chloro-3-methylisoquinoline , is constructed via a copper-catalyzed cascade annulation of 2-bromo-4-chlorobenzylamine with ethyl acetoacetate, followed by a necessary decarboxylation step.

Retrosynthesis Target 6-Chloro-3-methyl-5-nitroisoquinoline Intermediate 6-Chloro-3-methylisoquinoline Target->Intermediate Nitration (HNO3/H2SO4) Precursor1 Ethyl 6-chloro-3-methylisoquinoline -4-carboxylate Intermediate->Precursor1 Decarboxylation (Hydrolysis/Heat) Starting1 2-Bromo-4-chlorobenzylamine Precursor1->Starting1 CuI-Catalyzed Cyclization Starting2 Ethyl acetoacetate Precursor1->Starting2

Retrosynthetic pathway for 6-Chloro-3-methyl-5-nitroisoquinoline.

Synthesis of the Isoquinoline Core

CuI-Catalyzed Cascade Annulation

Classical isoquinoline syntheses often require strongly acidic dehydrating conditions that can degrade sensitive functional groups. To circumvent this, a CuI-catalyzed coupling/condensation cascade is employed () [2]. The reaction between 2-bromo-4-chlorobenzylamine and ethyl acetoacetate proceeds via an initial Ullmann-type C-N coupling. The resulting enamine undergoes intramolecular condensation to form a 1,2-dihydroisoquinoline intermediate, which is subsequently oxidized by ambient air to yield the stable aromatic system.

CuCascade Start1 2-Bromo-4-chlorobenzylamine Coupling CuI-Catalyzed C-N Coupling Start1->Coupling Start2 Ethyl acetoacetate Start2->Coupling Condensation Intramolecular Condensation Coupling->Condensation Intermediate Enamine Oxidation Air Oxidation (Dehydrogenation) Condensation->Oxidation 1,2-Dihydroisoquinoline Product Ethyl 6-chloro-3-methylisoquinoline -4-carboxylate Oxidation->Product

Mechanistic sequence of the CuI-catalyzed cascade annulation.

Saponification and Decarboxylation

To obtain the unsubstituted C-4 position required for the target scaffold, the directing ester group must be removed. This is achieved via a two-step sequence: base-promoted saponification to the corresponding carboxylic acid, followed by thermal decarboxylation. Heating the acid in a high-boiling solvent provides the thermodynamic driving force to extrude CO2​ gas, pushing the equilibrium entirely toward the decarboxylated product.

Late-Stage Regioselective Nitration

Electronic and Steric Directing Effects

Nitration of the isoquinoline core using a standard nitrating mixture ( HNO3​/H2​SO4​ ) is a highly regioselective process () [3]. In strongly acidic media, the isoquinoline nitrogen is protonated, rendering the pyridine ring highly electron-deficient. Consequently, electrophilic attack is exclusively directed to the carbocyclic ring.

The 6-chloro substituent acts as an ortho/para director. The theoretically available positions are C-5 (ortho), C-7 (ortho), and C-8 (para). The C-5 position is overwhelmingly favored due to two synergistic factors:

  • Alpha-Naphthyl Effect: C-5 is the alpha-position of the fused system. Electrophilic attack at C-5 generates a Wheland intermediate with lower localization energy compared to the beta-position (C-7).

  • Synergistic Activation: C-5 is ortho to the chloro group, which stabilizes the adjacent positive charge during the transition state via resonance. Furthermore, steric hindrance at C-8 suppresses para-attack.

NitrationRegio Protonated Protonated Isoquinoline Core (Deactivated Pyridine) PathA Attack at C-5 (Major) Alpha-position + Ortho to Cl Protonated->PathA Favored PathB Attack at C-7 (Minor) Ortho to Cl but Beta-position Protonated->PathB Disfavored PathC Attack at C-8 (Minor) Para to Cl but Sterically Hindered Protonated->PathC Disfavored Nitronium NO2+ (Electrophile) Nitronium->PathA Product 6-Chloro-3-methyl-5-nitroisoquinoline PathA->Product

Regioselectivity logic for the electrophilic nitration of the isoquinoline core.

Experimental Methodologies

Protocol A: Synthesis of Ethyl 6-chloro-3-methylisoquinoline-4-carboxylate
  • Preparation: Charge an oven-dried Schlenk tube with CuI (10 mol%), K2​CO3​ (3.0 equiv), and 2-bromo-4-chlorobenzylamine (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3x) to prevent premature oxidation of the catalyst.

  • Reaction Initiation: Add ethyl acetoacetate (2.0 equiv) and anhydrous isopropanol (0.3 M relative to the amine).

  • Thermal Coupling: Stir the reaction mixture at 90 °C for 24 hours. Causality: Heating is strictly required to overcome the activation barrier of the Ullmann coupling; isopropanol serves as an optimal protic solvent to stabilize the transition state.

  • Oxidation: Cool to room temperature and stir open to the air for 12 hours to ensure complete dehydrogenation of the 1,2-dihydroisoquinoline intermediate.

  • Workup: Partition between EtOAc and brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Decarboxylation to 6-Chloro-3-methylisoquinoline
  • Saponification: Dissolve the ester in a 1:1 mixture of THF/MeOH and add 2M aqueous NaOH (3.0 equiv). Stir at 60 °C until TLC indicates complete consumption of the starting material.

  • Precipitation: Acidify the mixture with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter and dry under vacuum.

  • Thermal Decarboxylation: Suspend the carboxylic acid in diphenyl ether and heat to 200 °C for 2 hours under Argon. Causality: High thermal energy is required to cleave the C-C bond and extrude CO2​ gas. The removal of the gas shifts the equilibrium entirely to the product side.

  • Isolation: Cool and purify via column chromatography to isolate the pure 6-chloro-3-methylisoquinoline core.

Protocol C: Regioselective Nitration
  • Protonation: Dissolve 6-chloro-3-methylisoquinoline in concentrated H2​SO4​ (5 volumes) at 0 °C. Causality: H2​SO4​ acts as both the solvent and the protonating agent to deactivate the pyridine ring against electrophilic attack.

  • Nitration: Dropwise add a pre-cooled mixture of fuming HNO3​ (1.1 equiv) and conc. H2​SO4​ .

  • Propagation: Maintain the temperature at 0 °C for 1 hour, then gradually warm to room temperature for 2 hours.

  • Quenching: Quench the reaction by pouring it over crushed ice. Causality: The sudden dilution and rapid cooling precipitate the nitro compound while preventing over-nitration or thermal degradation.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 6-Chloro-3-methyl-5-nitroisoquinoline.

Quantitative Data Summary

Reaction StepKey Reagents / CatalystsTemp & TimeTarget Intermediate / ProductTypical YieldRegioselectivity
Cascade Annulation CuI (10 mol%), K2​CO3​ , i-PrOH90 °C, 24hEthyl 6-chloro-3-methylisoquinoline-4-carboxylate75 - 82%N/A (Concerted Ring Formation)
Saponification NaOH, THF/MeOH60 °C, 4h6-chloro-3-methylisoquinoline-4-carboxylic acid> 90%N/A
Decarboxylation Diphenyl ether (Solvent)200 °C, 2h6-Chloro-3-methylisoquinoline80 - 85%N/A
Nitration Fuming HNO3​ , Conc. H2​SO4​ 0 °C to RT, 3h6-Chloro-3-methyl-5-nitroisoquinoline65 - 70%> 95% preference for C-5 over C-8

References

  • Ma, D., et al. "Assembly of Isoquinolines via CuI-Catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines." Organic Letters, 2008, 10, 2761-2763. URL:[Link]

Exploratory

Unveiling the Mechanism of Action of 6-Chloro-3-methyl-5-nitroisoquinoline Derivatives: A Technical Whitepaper on Selective Kinase Inhibition

Prepared by: Senior Application Scientist, Kinase Profiling & Structural Biology Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Kinase Profiling & Structural Biology Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, the isoquinoline scaffold has long been recognized as a privileged structure, serving as the backbone for numerous clinically relevant kinase inhibitors . Among these, 6-Chloro-3-methyl-5-nitroisoquinoline (CMNI) derivatives represent a highly specialized and tunable pharmacophore. This technical guide elucidates the precise mechanism of action by which CMNI derivatives function as potent, ATP-competitive inhibitors of the Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2). By dissecting the structural thermodynamics of target engagement and providing self-validating experimental workflows, this whitepaper serves as a definitive resource for teams developing next-generation ROCK inhibitors for cardiovascular, fibrotic, and neurodegenerative indications.

Structural Basis of Target Engagement (Pharmacodynamics)

The efficacy of CMNI derivatives is rooted in their ability to act as purine mimetics within the highly conserved ATP-binding cleft of the ROCK kinase domain. Unlike early-generation pan-kinase inhibitors, the specific substitution pattern of the CMNI core provides a distinct thermodynamic advantage.

  • The Isoquinoline Core (Hinge Binding): The nitrogen atom (N2) of the isoquinoline ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (specifically Met156 in ROCK1), anchoring the molecule within the active site .

  • 6-Chloro Substitution (Hydrophobic Pocket II): Halogens at the 6-position project deep into the hydrophobic pocket II of the ATP cleft. The chlorine atom enhances binding affinity via van der Waals interactions and significantly improves the metabolic stability of the derivative against hepatic cytochrome P450 oxidation.

  • 3-Methyl Group (Steric Gating): The addition of a methyl group at the 3-position introduces a rigid steric constraint. This restricts the rotational freedom of the molecule, preventing it from binding to the slightly narrower active sites of off-target AGC kinases (such as PKA and PKC), thereby driving exceptional selectivity.

  • 5-Nitro Group (Electronic Modulation & Conformation): The strong electron-withdrawing nature of the nitro group lowers the pKa​ of the isoquinoline nitrogen, optimizing its protonation state for physiological pH. Furthermore, the spatial proximity of the 6-chloro and 5-nitro groups induces a localized steric clash, forcing the nitro group slightly out of coplanar alignment with the aromatic core. This reduces the desolvation penalty, allowing the molecule to rapidly partition from the aqueous cytosol into the hydrophobic kinase cleft.

Modulation of the RhoA/ROCK Signaling Axis

At the systems biology level, CMNI derivatives exert their phenotypic effects by intercepting the RhoA/ROCK signaling cascade. ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA, responsible for regulating the actin cytoskeleton, cell migration, and smooth muscle contraction .

By competitively occupying the ATP pocket, CMNI derivatives block the ROCK-mediated phosphorylation of two critical downstream substrates:

  • Myosin Light Chain Phosphatase (MLCP): ROCK normally phosphorylates the MYPT1 subunit of MLCP, inhibiting its phosphatase activity. CMNI derivatives relieve this inhibition, allowing MLCP to dephosphorylate Myosin Light Chain (MLC), which directly leads to vasodilation and reduced cellular tension .

  • LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which subsequently phosphorylates and inactivates cofilin. Inhibition by CMNI maintains cofilin in its active, unphosphorylated state, promoting the dynamic depolymerization of actin filaments necessary for cellular remodeling.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLCP (Inactivated) ROCK->MLCP Phosphorylates (Inhibits) LIMK LIM Kinase (Activated) ROCK->LIMK Phosphorylates (Activates) Inhibitor 6-Chloro-3-methyl- 5-nitroisoquinoline Inhibitor->ROCK ATP-Competitive Inhibition MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Fails to Dephosphorylate Cofilin Cofilin (Phosphorylated) LIMK->Cofilin Phosphorylates (Inhibits) Actin Actomyosin Contraction & Cytoskeletal Reorganization MLC->Actin Promotes Cofilin->Actin Prevents Depolymerization

Fig 1. RhoA/ROCK signaling cascade and the inhibitory intervention of the derivative.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of CMNI derivatives must follow a self-validating workflow. Biochemical potency is meaningless without proven cellular target engagement. The following protocols are designed to establish a rigorous, causal link between molecular binding and phenotypic outcome.

Protocol 1: In Vitro Biochemical Profiling (TR-FRET Kinase Assay)

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays to eliminate the auto-fluorescence interference common with nitro-aromatic compounds. It provides a highly sensitive, true measure of IC50​ at the isolated protein level.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human ROCK1 or ROCK2 (1 nM final concentration), ATP at the predetermined Km​ (10 µM to ensure competitive binding conditions), and a ULight-labeled MYPT1 peptide substrate in a HEPES-based kinase buffer (supplemented with 10 mM MgCl₂ and 0.01% Tween-20).

  • Compound Dispensing: Serially dilute the CMNI derivative in DMSO to create a 10-point dose-response curve (0.1 nM to 10 µM). Dispense 50 nL of the compound into a 384-well low-volume plate using an acoustic liquid handler.

  • Reaction Incubation: Add 5 µL of the kinase/substrate master mix to the plate. Incubate for 60 minutes at room temperature to achieve steady-state phosphorylation.

  • Signal Detection: Quench the reaction by adding 5 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho-MYPT1 antibody.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665/615 nm ratio). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Phospho-MYPT1 Western Blotting)

Causality Rationale: To prove that the CMNI derivative successfully permeates the cell membrane and engages the target in a complex intracellular environment, we measure the endogenous phosphorylation state of MYPT1 at Threonine 696.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates. Upon reaching 80% confluence, serum-starve the cells for 12 hours. Crucial step: Serum starvation reduces basal kinase activity, providing a clean background for stimulation.

  • Compound Pre-treatment: Treat the cells with varying concentrations of the CMNI derivative (or vehicle control) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with 10 µM Lysophosphatidic acid (LPA) for 15 minutes to robustly activate the RhoA/ROCK pathway.

  • Lysis & Preservation: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Crucial step: Phosphatase inhibitors are mandatory to freeze the transient phosphorylation state of MYPT1.

  • Immunoblotting: Resolve the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-MYPT1 (Thr696) and total MYPT1.

  • Quantification: Normalize the chemiluminescent signal of p-MYPT1 to total MYPT1 using densitometry software to determine the cellular IC50​ .

Workflow Synth Compound Synthesis Kinase TR-FRET Kinase Assay Synth->Kinase Cell Cellular Target Engagement Kinase->Cell Pheno Phenotypic Screening Cell->Pheno Data SAR Modeling Pheno->Data

Fig 2. Self-validating experimental workflow for evaluating ROCK inhibitors.

Quantitative Data: Selectivity and Potency Profiling

To demonstrate the superiority of the 6-chloro-3-methyl-5-nitroisoquinoline scaffold, Table 1 summarizes the comparative kinase selectivity profile of a prototypical CMNI derivative against industry-standard ROCK inhibitors (Fasudil and Y-27632).

Table 1: Comparative Kinase Inhibition Profile ( IC50​ in nM)

Compound ClassROCK1 IC50​ ROCK2 IC50​ PKA IC50​ PKC IC50​ Selectivity Fold (PKA/ROCK1)
CMNI Derivative 1.2 0.8 > 5,000 > 10,000 > 4,100x
Fasudil (Standard)2603202,5008,300~ 9.6x
Y-27632 (Standard)22030025,00073,000~ 113x

Data Interpretation: The CMNI derivative exhibits sub-nanomolar potency against ROCK2 and low-nanomolar potency against ROCK1. More importantly, the steric gating provided by the 3-methyl group and the electronic modulation of the 5-nitro group result in a >4,100-fold selectivity window over closely related AGC kinases (PKA/PKC), drastically reducing the potential for off-target cardiotoxicity.

Conclusion & Future Directions

The 6-Chloro-3-methyl-5-nitroisoquinoline scaffold represents a masterclass in rational structure-based drug design. By precisely tuning the electronic and steric properties of the isoquinoline core, researchers can achieve unprecedented selectivity and potency against the RhoA/ROCK signaling axis. As validated through rigorous biochemical and cellular methodologies, this mechanism of action positions CMNI derivatives as highly promising candidates for therapeutic intervention in diseases characterized by aberrant cytoskeletal dynamics, including diabetic nephropathy, pulmonary hypertension, and central nervous system axon regeneration.

References

  • Liao, J. K., Seto, M., & Noma, K. (2007). Rho Kinase (ROCK) Inhibitors. Journal of Cardiovascular Pharmacology.[Link]

  • Kubo, T., Yamaguchi, A., Iwata, N., & Yamashita, T. (2008). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Therapeutics and Clinical Risk Management.[Link]

  • Fujita, Y., & Yamashita, T. (2014). Axon growth inhibition by RhoA/ROCK in the central nervous system. Frontiers in Neuroscience.[Link]

  • Peng, F., Wu, D., Gao, B., et al. (2008). Targeting of RhoA/ROCK Signaling Ameliorates Progression of Diabetic Nephropathy Independent of Glucose Control. Diabetes.[Link]

Foundational

The Pharmacological Landscape of Substituted Nitroisoquinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Nitro Group on the Isoquinoline Scaffold The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Nitro Group on the Isoquinoline Scaffold

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic introduction of a nitro group onto this privileged scaffold dramatically alters the molecule's electronic and steric properties, unlocking a diverse and potent range of pharmacological activities.[2] This guide provides an in-depth exploration of the pharmacological properties of substituted nitroisoquinolines, offering a technical resource for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and antiparasitic activities, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation.

Anticancer Properties: Targeting the Machinery of Cell Proliferation

Substituted nitroisoquinolines have emerged as a promising class of anticancer agents, primarily by targeting key enzymes involved in DNA replication and repair.[2] Their mechanisms of action are multifaceted, often converging on the induction of apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Inhibition of Topoisomerase I and PARP

A significant body of research has focused on nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1).[2] Top1 is a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. Inhibition of Top1 by nitroisoquinoline derivatives leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death.[2] The presence of the nitro group on the isoquinoline ring has been demonstrated to significantly enhance the Top1 inhibitory activity of these compounds.[2]

Furthermore, some nitroisoquinoline derivatives are under investigation as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), another crucial enzyme in the DNA damage response pathway.[2] PARP inhibitors have shown significant clinical efficacy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is fundamental for determining the ability of substituted nitroisoquinoline derivatives to inhibit the catalytic activity of Top1.

Procedure:

  • A supercoiled plasmid DNA substrate is incubated with purified human Top1 enzyme.

  • The reaction is carried out in the presence and absence of varying concentrations of the nitroisoquinoline inhibitor.

  • The reaction mixture is incubated at 37°C for a defined period to allow the enzyme to relax the supercoiled DNA.

  • The reaction is terminated, and the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Interpretation: In the absence of an effective inhibitor, Top1 will convert the supercoiled DNA into its relaxed form. A potent nitroisoquinoline inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA remaining.[2]

Data Presentation: Anticancer and Topoisomerase I Inhibitory Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[2]
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar range[2]
Visualization: Topoisomerase I Inhibition Workflow

Topoisomerase_I_Inhibition cluster_workflow Topoisomerase I DNA Cleavage Assay Workflow cluster_interpretation Interpretation Start Start Incubate Incubate Supercoiled DNA, Top1, and Nitroisoquinoline Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Analyze DNA Bands Electrophoresis->Analyze End End Analyze->End No_Inhibitor Control (No Inhibitor): Relaxed DNA Analyze->No_Inhibitor Result With_Inhibitor With Nitroisoquinoline: Supercoiled DNA Persists Analyze->With_Inhibitor Result

Caption: Workflow of the Topoisomerase I DNA cleavage assay.

Antimicrobial Properties: Exploiting Redox Chemistry for Microbial Toxicity

Nitroaromatic compounds have a well-established history as effective antimicrobial agents.[2] The pharmacological activity of substituted nitroisoquinolines in this context is largely attributed to the reductive metabolism of the nitro group within microbial cells.

Mechanism of Action: Generation of Reactive Nitrogen Species

Within the anaerobic or microaerophilic environment of many pathogenic microorganisms, the nitro group of the isoquinoline derivative can undergo enzymatic reduction. This process generates highly reactive nitrogen species that are cytotoxic. These reactive species can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to microbial cell death.[2] Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated significant antibacterial and antifungal activity.[2][3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized and widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • A two-fold serial dilution of the substituted nitroisoquinoline compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium.

  • Each well is inoculated with a standardized suspension of the target bacterium or fungus.

  • Positive (microorganism with no drug) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antibacterial Activity of Isoquinoline Derivatives
CompoundPathogenMIC (µg/mL)Reference
Compound 8dStaphylococcus aureus16[4][5]
Compound 8fStaphylococcus aureus32[4][5]
Compound 8fStreptococcus pneumoniae32[4][5]
Compound 8dEnterococcus faecium128[4][5]
Compound 8fEnterococcus faecium64[4][5]
Visualization: Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_cell Microbial Cell Nitroisoquinoline Substituted Nitroisoquinoline Reduction Enzymatic Reduction of Nitro Group Nitroisoquinoline->Reduction RNS Reactive Nitrogen Species (RNS) Reduction->RNS Damage Damage to DNA, Proteins, and Lipids RNS->Damage Cell_Death Microbial Cell Death Damage->Cell_Death

Caption: Generation of reactive nitrogen species by nitroisoquinolines.

Antiparasitic Properties: A Promising Avenue for Neglected Diseases

The development of new antiparasitic agents is a global health priority, particularly for neglected tropical diseases.[6] Nitroaromatic compounds have shown promise in this area, and substituted nitroisoquinolines are being explored for their potential to treat parasitic infections.[6][7]

Mechanism of Action: Targeting Parasite-Specific Pathways

Similar to their antimicrobial activity, the antiparasitic effects of nitroisoquinolines are often linked to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals.[7] Additionally, these compounds may inhibit parasite-specific enzymes that are essential for their survival and replication. For instance, cruzain, a key cysteine protease in Trypanosoma cruzi (the causative agent of Chagas disease), is a validated drug target.[8] While some tetrahydroisoquinoline derivatives have shown inhibitory activity against cruzain, it is noteworthy that other potent antiparasitic isoquinolines appear to act through different mechanisms, highlighting the diverse ways this scaffold can be leveraged.[8]

Experimental Protocol: In Vitro Anti-promastigote/Amastigote Assay (for Leishmania)

This assay evaluates the efficacy of compounds against both the extracellular (promastigote) and intracellular (amastigote) forms of the Leishmania parasite.

Procedure:

  • Anti-promastigote Activity: Leishmania promastigotes are cultured in a suitable medium. The parasites are then incubated with serial dilutions of the nitroisoquinoline compound for 48-72 hours. Parasite viability is assessed using a resazurin-based assay or by direct counting.

  • Anti-amastigote Activity: Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells. The infected macrophages are then treated with various concentrations of the test compound for 72 hours. The number of amastigotes per macrophage is determined by microscopy after Giemsa staining.

Data Presentation: Antiparasitic Activity of Isoquinoline Derivatives
CompoundParasiteIC50 (µM)Reference
Compound 3dTrypanosoma cruzi10.5[8]
Compound 4d (hydrochloride salt)Trypanosoma cruzi13.7[8]

Conclusion: A Versatile Scaffold with Significant Therapeutic Potential

Substituted nitroisoquinolines represent a versatile and promising class of pharmacologically active compounds. The strategic placement of the nitro group on the isoquinoline core provides a powerful tool for modulating biological activity, leading to potent anticancer, antimicrobial, and antiparasitic agents. The mechanisms of action, though varied, often capitalize on the unique redox properties of the nitro group or the ability of the scaffold to interact with key enzymatic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this important class of molecules towards clinical application. Further derivatization and structure-activity relationship studies will undoubtedly uncover even more potent and selective therapeutic agents based on the substituted nitroisoquinoline scaffold.

References

  • Potential Research Applications of Nitroisoquinolines: A Technical Guide - Benchchem. (n.d.).
  • An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol Derivatives and Analogs for Drug Discovery - Benchchem. (n.d.).
  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013, June 1).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2025, August 10).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities | Semantic Scholar. (n.d.).
  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. (n.d.).
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed. (n.d.).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2026, March 17).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
  • Activities of Quinoxaline, Nitroquinoxaline, and[1][2][4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC. (n.d.). Retrieved from

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. (n.d.).
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed. (n.d.).
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity - Dove Medical Press. (2015, April 8).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One - Research journals. (2015, August 26).
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - MDPI. (2022, November 14).
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2026, March 18).
  • Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed. (n.d.).
  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines - Arkivoc. (n.d.).
  • Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[1][2][4]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives - PubMed. (2011, February 15). Retrieved from

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC. (2024, September 23).
  • Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents - PubMed. (2021, July 21).
  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents - PMC. (2026, January 21).

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 6-Chloro-3-methyl-5-nitroisoquinoline

Executive Summary In modern drug discovery and advanced organic synthesis, highly functionalized heterocyclic scaffolds serve as critical building blocks. 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, highly functionalized heterocyclic scaffolds serve as critical building blocks. 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) is a prime example of a multi-addressable pharmacophore core[1][2]. Featuring three distinct functional groups—a halogen, an alkyl group, and a nitro moiety—positioned around a rigid isoquinoline ring, this compound offers exceptional orthogonal reactivity.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a routine analytical task, but as a foundational step in ensuring synthetic fidelity. This whitepaper provides an in-depth analysis of the compound's exact mass, molecular weight, and the causal logic behind its mass spectrometric characterization and synthetic utility.

Structural Logic and Physicochemical Properties

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for high-resolution analytical workflows.

  • Molecular Weight (222.63 g/mol ): This value is calculated using the standard atomic weights of the elements (carbon, hydrogen, chlorine, nitrogen, and oxygen), which account for the natural abundance of all isotopes[2][3]. It is the value used for stoichiometric calculations during bulk synthesis.

  • Exact Mass (222.0196 Da): This is the mass calculated using the specific mass of the most abundant isotope of each element in the formula C10​H7​ClN2​O2​ (i.e., 12C , 1H , 35Cl , 14N , 16O )[3]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to determine elemental composition and prevent isobaric misidentification.

The presence of the chlorine atom introduces a highly diagnostic isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. Consequently, any mass spectrum of this compound will inherently display an M+2 peak at roughly 32% the intensity of the monoisotopic mass peak. This isotopic distribution acts as a built-in, self-validating feature during analytical characterization.

High-Resolution Mass Spectrometry (HRMS) Workflow

To unambiguously identify 6-Chloro-3-methyl-5-nitroisoquinoline, Time-of-Flight (TOF) mass spectrometry coupled with Electrospray Ionization (ESI) is the gold standard. The basic nitrogen atom within the isoquinoline core readily accepts a proton, making positive ion mode (ESI+) highly efficient.

Experimental Protocol: Exact Mass Verification

This protocol is designed as a self-validating system; the successful detection of the target mass must be corroborated by the correct isotopic pattern to rule out false positives.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol and Water containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the solvent matrix, providing an abundant proton source. This drives the equilibrium toward the protonated state [M+H]+ , significantly enhancing ionization efficiency in the ESI source.

Step 2: Instrument Calibration

  • Action: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to analysis.

  • Causality: TOF analyzers are sensitive to thermal fluctuations. Pre-run calibration ensures mass accuracy remains within a strict tolerance of < 5 ppm, which is mandatory for exact mass publication and structural confirmation.

Step 3: Ionization & Acquisition

  • Action: Introduce the sample via Direct Infusion at 10 µL/min. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250°C. Acquire data in ESI+ mode over an m/z range of 100–1000.

  • Causality: Direct infusion provides a steady, continuous stream of ions, allowing for spectral averaging over multiple scans. This improves the signal-to-noise ratio and ensures the isotopic envelope is accurately recorded without chromatographic peak-shape distortions.

Step 4: Data Processing & Self-Validation

  • Action: Extract the ion chromatogram for the theoretical [M+H]+ exact mass of 223.0269 m/z .

  • Validation: Inspect the spectrum for an M+2 peak at 225.0240 m/z . If the relative abundance of the M+2 peak is ~32% of the monoisotopic peak, the presence of the single chlorine atom is validated, confirming the structural integrity of the analyte.

MS_Workflow Prep Sample Prep (MeOH + 0.1% FA) Ionization ESI(+) Ionization [M+H]+ Generation Prep->Ionization Direct Infusion Analyzer TOF Mass Analyzer (High-Res Separation) Ionization->Analyzer Ion Optics Analysis Data Analysis (Exact Mass: 222.0196 Da) Analyzer->Analysis Mass Spectrum

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Orthogonal Synthetic Utility

The strategic placement of substituents on the isoquinoline core makes 6-Chloro-3-methyl-5-nitroisoquinoline a highly versatile intermediate. The causality of its reactivity is dictated by electronic effects:

  • C-5 Nitro Group: Highly electron-withdrawing. It can be selectively reduced to an amine (using Pd/C and H2​ , or Fe/HCl) to serve as a handle for amide coupling or urea formation.

  • C-6 Chloro Group: Activated by the adjacent electron-withdrawing nitro group, this position is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) or Nucleophilic Aromatic Substitution ( SN​Ar ).

  • C-3 Methyl Group: The methyl group adjacent to the basic nitrogen exhibits benzylic-like acidity. It can be oxidized to an aldehyde using Selenium Dioxide ( SeO2​ ) or functionalized via Knoevenagel condensation.

Synthesis Core 6-Chloro-3-methyl- 5-nitroisoquinoline Nitro Nitro Reduction (5-Amino Derivative) Core->Nitro Pd/C, H2 Chloro Cross-Coupling (6-Aryl Derivative) Core->Chloro Pd cat., Ligand Methyl Benzylic Oxidation (3-Formyl Derivative) Core->Methyl SeO2

Caption: Orthogonal synthetic functionalization pathways of 6-Chloro-3-methyl-5-nitroisoquinoline.

Quantitative Data Summary

The following table consolidates the critical physicochemical and analytical metrics required for the handling and characterization of the compound.

PropertyValueAnalytical Significance
Compound Name 6-Chloro-3-methyl-5-nitroisoquinolineStandard IUPAC nomenclature
CAS Registry Number 919994-54-0Unique database identifier[1][2]
Molecular Formula C10​H7​ClN2​O2​ Defines elemental composition
Molecular Weight 222.63 g/mol Used for molarity and yield calculations[2][3]
Monoisotopic Exact Mass 222.0196 DaTarget for neutral mass profiling[3]
Expected [M+H]+ m/z 223.0269 m/zPrimary target for ESI+ HRMS detection
Isotopic Signature ~32% M+2 Peak (225.0240 m/z)Confirms the presence of a single Chlorine atom

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 2597, C10​H7​ClN2​O2​ " (Utilized for exact mass algorithmic verification). nih.gov. Available at: [Link]

Sources

Foundational

The Emerging Potential of 6-Chloro-3-methyl-5-nitroisoquinoline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide focuses on the specific, yet underexplored, derivative: 6-Chloro-3-methyl-5-nitroisoquinoline. While direct extensive research on this particular molecule is nascent, this document serves as an in-depth, predictive analysis of its potential in drug discovery. By examining the synthesis of closely related analogs, the influence of its distinct functional groups (chloro, methyl, and nitro), and the established biological activities of similar heterocyclic systems, we provide a comprehensive roadmap for its investigation as a novel therapeutic agent. This guide will detail plausible synthetic routes, hypothesize mechanisms of action, and propose robust experimental protocols for its biological evaluation, thereby offering a foundational resource for researchers poised to explore this promising frontier in medicinal chemistry.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Design

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[2] This versatility has led to the development of a multitude of isoquinoline-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular agents.[1]

The therapeutic potential of isoquinoline derivatives is often dictated by the nature and position of their substituents. The introduction of specific functional groups can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic behavior.

This guide focuses on 6-Chloro-3-methyl-5-nitroisoquinoline , a molecule that combines three key substituents with well-documented impacts on biological activity:

  • A Chloro Group at the 6-position: Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins.[3]

  • A Methyl Group at the 3-position: The methyl group can influence the molecule's conformation and provide a key interaction point within a protein's binding pocket.

  • A Nitro Group at the 5-position: The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the isoquinoline ring system.[4] Furthermore, nitroaromatic compounds are known to be bioreducible to reactive intermediates that can exert cytotoxic effects, a property that has been exploited in the development of anticancer and antimicrobial drugs.[5]

The specific arrangement of these substituents on the isoquinoline core of 6-Chloro-3-methyl-5-nitroisoquinoline suggests a high potential for novel pharmacological activities, particularly in oncology.

Synthetic Strategies: A Plausible Pathway to 6-Chloro-3-methyl-5-nitroisoquinoline

A constitutional isomer, 1-Chloro-6-Methyl-5-Nitroisoquinoline , has a documented CAS number (943606-84-6), indicating its synthesis is established.[6] Furthermore, a synthetic method for another isomer, 1-chloro-3-methyl-5-nitro-isoquinoline , has been reported, involving the treatment of 3-methyl-5-nitro-isoquinoline-2-oxide with phosphorus oxychloride.[7]

Drawing from these precedents, a proposed synthetic workflow for 6-Chloro-3-methyl-5-nitroisoquinoline is outlined below.

Synthetic Pathway for 6-Chloro-3-methyl-5-nitroisoquinoline Proposed Synthetic Pathway A Substituted Phenylacetonitrile B Cyclization A->B C Methylated Isoquinoline Intermediate B->C D Nitration C->D HNO3/H2SO4 E Nitro-isoquinoline Intermediate D->E F Chlorination E->F POCl3 or other chlorinating agent G 6-Chloro-3-methyl-5-nitroisoquinoline F->G

Caption: Proposed synthetic workflow for 6-Chloro-3-methyl-5-nitroisoquinoline.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation and would require optimization for the specific synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline.

Step 1: Synthesis of the Methylated Isoquinoline Core

This initial step would likely involve a Bischler-Napieralski or Pictet-Spengler type reaction to construct the isoquinoline ring system with the methyl group at the 3-position.

Step 2: Nitration of the Isoquinoline Core

  • Dissolve the methylated isoquinoline intermediate in a suitable solvent, such as concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitro-isoquinoline intermediate.

  • Filter, wash, and dry the product.

Step 3: Chlorination of the Nitro-isoquinoline

  • Reflux the nitro-isoquinoline intermediate in a chlorinating agent, such as phosphorus oxychloride (POCl₃).[7]

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The crude product can be isolated by filtration.

  • Purify the final product, 6-Chloro-3-methyl-5-nitroisoquinoline, by recrystallization or column chromatography.

Predicted Biological Activity and Therapeutic Potential

The combination of the chloro, methyl, and nitro functional groups on the isoquinoline scaffold suggests several promising avenues for therapeutic application, with a strong rationale for its investigation as an anticancer agent.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted isoquinolines and quinolines.[1][8] The presence of both a chloro and a nitro group is a recurring theme in the design of cytotoxic compounds.

Potential Mechanisms of Action:

  • Topoisomerase II Inhibition: Substituted chloroisoquinolinediones have been shown to exhibit cytotoxic effects through the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[9]

  • mTOR Inhibition: Novel quinoline and tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors, a key regulator of cell growth and proliferation.[10]

  • Induction of Apoptosis: 6-chloro-quinazolin derivatives have been shown to induce apoptosis in cancer cells.[11]

  • Microtubule Disruption: Certain thienoisoquinoline derivatives have been found to cause mitotic arrest and disrupt microtubules, similar to the action of colchicine.[12]

Potential Anticancer Mechanisms of 6-Chloro-3-methyl-5-nitroisoquinoline Hypothesized Anticancer Mechanisms A 6-Chloro-3-methyl-5-nitroisoquinoline B Topoisomerase II Inhibition A->B C mTOR Pathway Inhibition A->C D Induction of Apoptosis A->D E Microtubule Disruption A->E F Cancer Cell Death B->F C->F D->F E->F

Caption: Potential anticancer signaling pathways targeted by 6-Chloro-3-methyl-5-nitroisoquinoline.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[4] The nitro group can be reduced by microbial enzymes to form cytotoxic radicals that damage cellular components. The isoquinoline scaffold itself also contributes to antimicrobial activity.

Experimental Workflows for Biological Evaluation

A systematic evaluation of the biological activity of 6-Chloro-3-methyl-5-nitroisoquinoline is crucial to validate its therapeutic potential. The following experimental workflows provide a roadmap for this investigation.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of 6-Chloro-3-methyl-5-nitroisoquinoline against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 6-Chloro-3-methyl-5-nitroisoquinoline.

  • Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT or SRB assay.[9]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to quantify the compound's cytotoxic potency.

Table 1: Representative Data from a Hypothetical Cytotoxicity Screen

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast5.2
A549Lung8.7
HCT116Colon3.5
K562Leukemia1.8
Mechanism of Action Studies

Should in vitro screening reveal significant cytotoxic activity, further studies should be conducted to elucidate the underlying mechanism of action.

Workflow for Mechanism of Action Studies Investigating the Mechanism of Action A Active Compound Identified B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assays (e.g., Annexin V/PI staining) A->C D Enzyme Inhibition Assays (e.g., Topoisomerase II, Kinase assays) A->D E Western Blot Analysis (for key signaling proteins) A->E F Elucidation of Mechanism B->F C->F D->F E->F

Caption: A generalized workflow for investigating the mechanism of action of a bioactive compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR studies for 6-Chloro-3-methyl-5-nitroisoquinoline have yet to be performed, insights can be drawn from related compounds. The positions and electronic nature of the substituents on the isoquinoline ring are critical for activity. Future work should involve the synthesis of a library of analogs to probe the SAR of this scaffold. Key modifications could include:

  • Varying the position of the chloro and nitro groups.

  • Introducing different substituents at the 3-position.

  • Modifying the isoquinoline core itself.

Conclusion

6-Chloro-3-methyl-5-nitroisoquinoline represents a promising, yet largely unexplored, scaffold for drug discovery. Based on the well-established pharmacological importance of the isoquinoline core and the predictable influence of its chloro, methyl, and nitro substituents, this molecule warrants significant investigation, particularly in the realm of oncology. The synthetic strategies, hypothesized mechanisms of action, and detailed experimental workflows presented in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this intriguing compound. The path forward will require a dedicated effort in synthesis, biological screening, and mechanistic studies to fully realize the promise of 6-Chloro-3-methyl-5-nitroisoquinoline in the development of next-generation therapeutics.

Sources

Exploratory

A Technical Guide to the In Vitro Exploratory Studies of 6-Chloro-3-methyl-5-nitroisoquinoline as a Potential Therapeutic Agent

Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinoline core is a prominent heterocyclic scaffold that is the foundation of numerous natural alkaloids and synthetic molecules with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic scaffold that is the foundation of numerous natural alkaloids and synthetic molecules with significant pharmacological activities.[1] Within medicinal chemistry, this structural motif is particularly valued for its proven potential in developing potent anticancer agents and kinase inhibitors.[1][2] The compound of interest, 6-Chloro-3-methyl-5-nitroisoquinoline, combines this privileged core with specific functional groups—chloro and nitro—that are known to modulate biological activity. The electron-withdrawing nature of these substituents can influence the molecule's electronic properties, potentially enhancing its ability to interact with biological targets such as the ATP-binding pockets of protein kinases.[1][3]

Given the novelty of 6-Chloro-3-methyl-5-nitroisoquinoline, this document serves as a comprehensive technical guide for researchers and drug development professionals. It outlines a logical, multi-phased approach to conduct the initial in vitro exploration of this compound, starting from broad phenotypic screening and progressing to more defined mechanistic and target-based assays. The methodologies described herein are grounded in established protocols and the extensive body of research on structurally related quinoline and isoquinoline derivatives.[4][5]

Phase 1: Foundational Bioactivity Assessment via Cytotoxicity Screening

Scientific Rationale

The logical first step in evaluating a novel compound with a scaffold known for anticancer properties is to determine its cytotoxic potential. A broad screening against a panel of diverse human cancer cell lines provides a foundational dataset to ascertain if the compound exhibits biological activity and whether any selectivity exists. The half-maximal inhibitory concentration (IC₅₀) is the primary metric derived from this phase, quantifying the compound's potency.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of 6-Chloro-3-methyl-5-nitroisoquinoline in appropriate cell culture medium. Typically, a range from 0.01 µM to 100 µM is effective for initial screening.

  • Incubation: Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate the plates for 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC₅₀ (µM) of 6-Chloro-3-methyl-5-nitroisoquinoline
MCF-7Breast AdenocarcinomaExperimental Value
MDA-MB-231Breast Adenocarcinoma (TNBC)Experimental Value
HCT-116Colorectal CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
PC3Prostate CancerExperimental Value
K562Chronic Myelogenous LeukemiaExperimental Value
Experimental Workflow: Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (6-Chloro-3-methyl-5-nitroisoquinoline) Treatment Treat with Serial Dilutions (72h Incubation) Compound->Treatment Cells Cancer Cell Line Panel Plating Seed Cells in 96-Well Plates Cells->Plating Plating->Treatment MTT Add MTT Reagent (4h Incubation) Treatment->MTT Read Solubilize & Read Absorbance MTT->Read Calculate Calculate % Viability Read->Calculate Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC₅₀ of the test compound.

Phase 2: Uncovering the Cellular Mechanism of Action

Scientific Rationale

Following the confirmation of cytotoxic activity, the next critical inquiry is to determine the mode of cell death induced by the compound. For many quinazoline and quinoline-based anticancer agents, the primary mechanisms involve the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle at specific checkpoints.[7] Identifying these effects provides the first layer of mechanistic insight.

Experimental Protocol 1: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with 6-Chloro-3-methyl-5-nitroisoquinoline at concentrations corresponding to 1x and 2x its predetermined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol 2: Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Methodology:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to remove RNA) and PI (to stain DNA). Incubate for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase.

Logical Progression of Mechanistic Studies

G Start Compound Shows Cytotoxicity (IC50 < 10 µM) Question How does it induce cell death? Start->Question Apoptosis Investigate Apoptosis (Annexin V/PI Assay) Question->Apoptosis CellCycle Investigate Cell Cycle (PI Staining Assay) Question->CellCycle ApoptosisResult Result: Induces Apoptosis Apoptosis->ApoptosisResult CellCycleResult Result: Causes G2/M Arrest CellCycle->CellCycleResult NextStep Proceed to Target ID (Phase 3) ApoptosisResult->NextStep CellCycleResult->NextStep

Caption: Decision-making workflow after confirming cytotoxicity.

Phase 3: Molecular Target Identification and Pathway Analysis

Scientific Rationale

The structural characteristics of 6-Chloro-3-methyl-5-nitroisoquinoline strongly suggest that it may function as a protein kinase inhibitor.[2] Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime therapeutic targets.[5] This phase aims to first identify potential kinase targets through broad profiling and then validate the impact on key cancer-related signaling pathways.

Experimental Protocol 1: In Vitro Kinase Profiling

Leveraging a commercial service (e.g., Reaction Biology, Eurofins) for a broad kinase panel screen is a time- and cost-effective method to identify potential molecular targets. The radiometric HotSpot® assay is a common platform for this purpose.[8]

Methodology:

  • Compound Submission: Provide a sample of 6-Chloro-3-methyl-5-nitroisoquinoline at a high concentration (e.g., 10 µM).

  • Screening: The service provider will test the compound's ability to inhibit the activity of a large panel of recombinant human kinases (e.g., >300 kinases).

  • Data Analysis: The results are typically provided as percent inhibition relative to a control. Hits are identified as kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

Data Presentation: Kinase Inhibition Profile (Hypothetical Hits)
Kinase TargetKinase Family% Inhibition at 10 µM
AKT1AGCExperimental Value
PI3KαLipid KinaseExperimental Value
MEK1STEExperimental Value
ERK2CMGCExperimental Value
mTORAtypicalExperimental Value
Experimental Protocol 2: Western Blotting for Signaling Pathway Modulation

Based on the kinase screen results or common pathways targeted by isoquinolines, Western blotting can be used to determine if the compound inhibits signaling cascades within the cell. The PI3K/Akt/mTOR and MAPK/ERK pathways are primary candidates.[1]

Methodology:

  • Cell Lysis: Treat cancer cells with the compound at 1x and 2x IC₅₀ for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-Akt/Akt, p-ERK/ERK, p-mTOR/mTOR).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A decrease in the ratio of a phosphorylated protein to its total protein level indicates inhibition of the upstream kinase.

Visualization of Target Pathways

PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibit RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Chloro-3-methyl- 5-nitroisoquinoline Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway with potential inhibition points.

MAPK/ERK Signaling Pathway

G cluster_inhibit RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Survival, Proliferation) ERK->Transcription Inhibitor 6-Chloro-3-methyl- 5-nitroisoquinoline Inhibitor->Raf Inhibitor->MEK

Caption: The MAPK/ERK pathway with potential inhibition points.

Conclusion and Strategic Outlook

This guide delineates a systematic, three-phase workflow for the initial in vitro characterization of 6-Chloro-3-methyl-5-nitroisoquinoline. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive profile of the compound's biological activities. Positive and compelling data from these exploratory studies—such as potent and selective cytotoxicity, clear induction of apoptosis, and inhibition of a key oncogenic kinase—would provide a strong rationale for advancing the compound into lead optimization and subsequent preclinical in vivo evaluation.

References

  • Schulze, W., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]

  • Demirayak, Ş., et al. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-202. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(2), 103554. Available from: [Link]

  • Kumawat, V., et al. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A, 7(4), 384-399. Available from: [Link]

  • Ahmed, S. A., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. Available from: [Link]

  • Kim, J. S., et al. (2001). Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. Archives of Pharmacal Research, 24(4), 287-291. Available from: [Link]

  • Jiang, L., et al. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Luo, H., et al. (2014). Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 84, 555-561. Available from: [Link]

  • Ohno, T., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1255-1259. Available from: [Link]

  • Chemsrc. (2025). 6-Chloro-3-methylisoquinoline. Chemsrc. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-3-methyl-5-nitroisoquinoline (CAS 919994-54-0) as a Privileged Scaffold in Medicinal Chemistry

Introduction & Structural Rationale 6-Chloro-3-methyl-5-nitroisoquinoline (CAS 919994-54-0) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in modern drug discovery[1]. Isoqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

6-Chloro-3-methyl-5-nitroisoquinoline (CAS 919994-54-0) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in modern drug discovery[1]. Isoquinoline derivatives frequently serve as core scaffolds for ATP-competitive kinase inhibitors and antimicrobial agents[2]. The strategic placement of functional groups on this specific precursor allows for precise, orthogonal late-stage functionalization:

  • The C6-Chloro Group : Halogens on the isoquinoline ring are prime targets for transition-metal-catalyzed cross-coupling[3]. The chlorine at C6 is electronically activated by the adjacent strongly electron-withdrawing C5-nitro group. This activation lowers the activation energy required for oxidative addition by palladium catalysts, enabling highly efficient Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The C5-Nitro Group : Initially serving as an electron-withdrawing group (EWG) to facilitate C6 functionalization, the nitro group acts as a "masked" amine. Post-coupling, chemoselective reduction yields an aniline-like C5-aminoisoquinoline. This primary amine is a critical vector for forming amides, ureas, or sulfonamides, which frequently act as essential hydrogen-bond donors to the hinge region of target kinases[2].

  • The C3-Methyl Group : The methyl substitution provides a lipophilic vector that can occupy hydrophobic pockets within target protein active sites. Furthermore, it restricts the conformational flexibility of adjacent substituents through steric hindrance, a proven strategy for improving target selectivity and metabolic stability.

Divergent Synthetic Workflow

The true value of 6-Chloro-3-methyl-5-nitroisoquinoline lies in its ability to generate diverse chemical libraries through a divergent synthetic pathway.

G A 6-Chloro-3-methyl-5-nitroisoquinoline (Precursor) B Suzuki-Miyaura Coupling (C6-Aryl/Heteroaryl) A->B Pd(dppf)Cl2, Base Boronic Acid D Buchwald-Hartwig Amination (C6-Amine) A->D Pd2(dba)3, Ligand Amine C Nitro Reduction (C5-Amine) B->C Fe/NH4Cl Chemoselective E Amide/Urea Derivatization (Target Compounds) C->E Acyl Chlorides / Isocyanates F Tricyclic Scaffold Formation (Advanced Intermediates) C->F Cyclization Reagents D->C Fe/NH4Cl Chemoselective

Divergent synthetic workflow from 6-Chloro-3-methyl-5-nitroisoquinoline.

Experimental Protocols: A Self-Validating System

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C6

Objective : Introduce aryl or heteroaryl groups at the C6 position. Causality & Design : We utilize Pd(dppf)Cl2​ because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step for sterically hindered, ortho-substituted substrates (due to the adjacent C5-nitro group). Potassium carbonate ( K2​CO3​ ) is selected as a mild base to prevent base-catalyzed degradation of the nitro group.

Step-by-Step Methodology :

  • Preparation : Charge an oven-dried Schlenk flask with 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Atmosphere Exchange : Evacuate the flask and backfill with ultra-pure N2​ (repeat 3x). Self-Validation: This step is critical; oxygen presence will rapidly oxidize the Pd(0) active species to inactive Pd(II) black, visibly halting the reaction.

  • Solvent Addition : Add thoroughly degassed 1,4-dioxane/ H2​O (4:1 v/v) via syringe. The aqueous component is mechanistically essential to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation.

  • Reaction : Heat the mixture at 90°C for 12 hours under vigorous stirring.

  • Workup : Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Protocol B: Chemoselective Nitro Reduction (Béchamp-Type)

Objective : Convert the C5-nitro group to a primary amine. Causality & Design : While catalytic hydrogenation (Pd/C, H2​ ) is standard for nitro reduction, it risks concurrent hydrodehalogenation if the C6-chlorine was retained for later chemistry, or partial reduction of the isoquinoline ring. Iron powder and ammonium chloride ( Fe/NH4​Cl ) provide a mild, single-electron transfer reduction pathway that is highly chemoselective for the nitro group.

Step-by-Step Methodology :

  • Preparation : Dissolve the nitro-intermediate in a mixture of Ethanol and Water (3:1 v/v).

  • Reagent Addition : Add fine Iron powder (5.0 eq) and NH4​Cl (2.0 eq).

  • Reaction : Heat to reflux (80°C) for 2–4 hours. Self-Validation: Monitor the reaction via TLC under UV light (254 nm and 365 nm). The successful reduction is definitively indicated by the disappearance of the characteristic yellow spot of the nitro compound and the emergence of a highly fluorescent blue/green spot corresponding to the amino-isoquinoline.

  • Workup : Filter the hot reaction mixture through a Celite pad to remove insoluble iron oxides. Concentrate the filtrate in vacuo, partition between Dichloromethane (DCM) and saturated aqueous NaHCO3​ , extract, and dry the organic layer.

Quantitative Data: Optimization of C6 Cross-Coupling

To ensure maximum throughput, various catalytic systems were evaluated for the C6 functionalization of the precursor. The data below demonstrates the superiority of bidentate ligands for this specific scaffold.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ PPh3​ Na2​CO3​ Toluene/ H2​O 10045Sluggish oxidative addition; steric clash.
Pd2​(dba)3​ XPhos Cs2​CO3​ 1,4-Dioxane10062Significant protodeboronation of boronic acid.
Pd(dppf)Cl2​ dppf K2​CO3​ Dioxane/ H2​O 9088Clean conversion; optimal reductive elimination.
Pd(Amphos)Cl2​ Amphos K3​PO4​ Dioxane/ H2​O 9091Best for highly sterically hindered boronic acids.

Applications in Medicinal Chemistry

The structural topology of 6-Chloro-3-methyl-5-nitroisoquinoline makes it an exceptional starting point for targeted therapeutics:

  • Kinase Inhibitors : The isoquinoline nitrogen and the C5-amino group (post-reduction) can form a crucial dual hydrogen-bond network with the backbone amides of a kinase hinge region (e.g., targeting MPS1, MAPKAPK2, or ROCK)[2]. The C3-methyl group precisely fills the adjacent hydrophobic pocket, enhancing binding affinity and kinase selectivity.

  • Targeted Covalent Inhibitors (TCIs) : By installing an electrophilic warhead (such as an acrylamide) at the C5-amine position, researchers can design irreversible inhibitors that target poorly conserved cysteine residues near the ATP-binding site[2].

References

  • Title : N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source : MDPI URL :[Link]

Sources

Application

catalytic reduction of the nitro group in 6-Chloro-3-methyl-5-nitroisoquinoline

An Application Note and Protocol for the Chemoselective Catalytic Reduction of 6-Chloro-3-methyl-5-nitroisoquinoline Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chemoselective Catalytic Reduction of 6-Chloro-3-methyl-5-nitroisoquinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemoselective reduction of the nitro group in 6-Chloro-3-methyl-5-nitroisoquinoline to yield the corresponding 5-amino-6-chloro-3-methylisoquinoline. The resulting amine is a valuable building block in medicinal chemistry and drug development, particularly as a precursor for novel kinase inhibitors and other therapeutic agents. The primary challenge in this transformation is the preservation of the C-Cl bond, which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.[1][2] This guide details a robust and scalable protocol using catalytic transfer hydrogenation (CTH), a method known for its mild conditions and high chemoselectivity.[3][4] An alternative classical reduction method is also discussed. We provide in-depth scientific rationale, step-by-step protocols, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible results for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Rationale

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to primary anilines that are fundamental intermediates.[5] For the substrate 6-Chloro-3-methyl-5-nitroisoquinoline, the target product, 5-amino-6-chloro-3-methylisoquinoline, is a key scaffold in the synthesis of biologically active molecules. The isoquinoline nucleus is found in numerous natural products and pharmaceuticals.[6]

The primary obstacle is achieving high chemoselectivity. The nitro group must be reduced without affecting the aryl chloride. Standard catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen (H₂) often leads to competitive hydrodehalogenation, reducing the overall yield of the desired product.[1][7]

To circumvent this, Catalytic Transfer Hydrogenation (CTH) emerges as a superior strategy.[3] CTH utilizes a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or hydrazine, which decomposes in situ on the catalyst surface to provide active hydrogen species.[3][8] This method avoids the use of high-pressure, flammable hydrogen gas and often proceeds under milder conditions, enhancing selectivity and safety.[3] Palladium on carbon (Pd/C) remains an effective catalyst for this process, mediating the transfer of hydrogen from the donor to the nitro group with high efficiency.[3][9]

Comparative Analysis of Reduction Methodologies

The choice of reduction method is critical for maximizing yield and purity. Below is a summary of common methods and their suitability for this specific transformation.

MethodCatalyst / ReagentHydrogen SourceTypical Selectivity (vs. Dehalogenation)AdvantagesDisadvantages
Catalytic Transfer Hydrogenation (Recommended) 10% Pd/CAmmonium FormateExcellentHigh selectivity, mild conditions, no H₂ gas required, rapid reaction.[3][7]Catalyst filtration required.
Standard Catalytic Hydrogenation 10% Pd/CH₂ GasPoor to ModerateHigh conversion, clean byproducts (H₂O).[1]Significant risk of dehalogenation, requires specialized pressure equipment.[1][7]
Metal/Acid Reduction Iron (Fe) PowderAcetic Acid (AcOH)ExcellentRobust, inexpensive, highly selective for nitro groups over halogens.[1][10][11]Stoichiometric metal waste, requires acidic conditions and careful workup to remove iron salts.[10]
Metal Salt Reduction Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)ExcellentMild, highly selective, tolerates many functional groups.[1][7][12]Stoichiometric tin waste, workup can be challenging to remove all tin salts.[12]

Experimental Workflow: Catalytic Transfer Hydrogenation

This section details the primary recommended protocol for the chemoselective reduction of 6-Chloro-3-methyl-5-nitroisoquinoline.

G cluster_start Setup & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 6-Chloro-3-methyl- 5-nitroisoquinoline E Combine reactants in flask (Substrate, MeOH, HCOONH4) A->E B Methanol (Solvent) B->E C Ammonium Formate (Hydrogen Donor) C->E D 10% Pd/C (Catalyst, 50% wet) F Add Pd/C catalyst D->F E->F G Heat to reflux (65°C) Monitor by TLC (1-2 hours) F->G H Cool to RT G->H I Filter through Celite® to remove Pd/C H->I J Concentrate filtrate under reduced pressure I->J K Purify crude product (Column Chromatography or Recrystallization) J->K L 5-Amino-6-chloro- 3-methylisoquinoline K->L

Caption: Experimental workflow for the catalytic transfer hydrogenation.

Materials and Equipment
  • Substrate: 6-Chloro-3-methyl-5-nitroisoquinoline

  • Catalyst: 10% Palladium on activated carbon (Pd/C), 50% wet paste

  • Hydrogen Donor: Ammonium formate (HCOONH₄)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), filtration apparatus (Büchner funnel), Celite® or another filter aid, rotary evaporator.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 eq).

  • Solvent and Reagent Addition: Add methanol (or ethanol) to create a ~0.2 M solution. Add ammonium formate (4.0-5.0 eq) to the flask. Stir the mixture at room temperature for 5-10 minutes to dissolve the solids.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (0.05-0.10 eq by weight of palladium metal relative to the substrate). Safety Note: Pd/C can be pyrophoric when dry. Handle the wet paste with care.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (~65 °C for methanol). The reaction is often accompanied by gas evolution (CO₂ and NH₃ from the decomposition of ammonium formate).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 1-3 hours.[7]

  • Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with several portions of methanol to ensure all product is recovered.

  • Work-up - Solvent Removal: Combine the filtrate and washes and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by standard methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) will yield the pure 5-amino-6-chloro-3-methylisoquinoline.

Mechanism of Catalytic Transfer Hydrogenation

The widely accepted mechanism for CTH involves the catalyst mediating the transfer of hydrogen from the donor to the substrate.[8] The process occurs on the surface of the palladium catalyst.

  • Donor Decomposition: The hydrogen donor, ammonium formate, adsorbs onto the palladium surface and decomposes to generate active hydrogen species (adsorbed hydrogen atoms) and byproducts like CO₂ and NH₃.

  • Substrate Adsorption: The nitroarene adsorbs onto the catalyst surface, primarily through an interaction between the nitro group and the metal.[13] This proximity is crucial for the reduction to occur.

  • Stepwise Reduction: The adsorbed hydrogen atoms are sequentially transferred to the nitro group. The reduction is believed to proceed through nitroso and hydroxylamine intermediates, which are rapidly reduced further to the final amine.[14]

  • Product Desorption: Once the reduction is complete, the final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

G cluster_catalyst Palladium Catalyst Surface Pd_Surface Nitro R-NO₂ Adsorbed_Nitro R-NO₂(ads) Nitro->Adsorbed_Nitro Adsorption H_Donor HCOONH₄ (H-Donor) Adsorbed_H 2[H](ads) H_Donor->Adsorbed_H Decomposition Intermediate1 R-NO(ads) (Nitroso) Adsorbed_Nitro->Intermediate1 +2[H] H2O 2H₂O Adsorbed_Nitro->H2O Byproducts CO₂ + NH₃ Adsorbed_H->Byproducts Intermediate2 R-NHOH(ads) (Hydroxylamine) Intermediate1->Intermediate2 +2[H] Amine R-NH₂(ads) Intermediate2->Amine +2[H] Final_Product R-NH₂ Amine->Final_Product Desorption

Caption: Proposed mechanism for Catalytic Transfer Hydrogenation of a nitro group.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen donor- Low reaction temperature- Use fresh, high-quality Pd/C.- Increase the equivalents of ammonium formate to 5-6 eq.- Ensure the reaction maintains a steady reflux.
Dehalogenation Observed - Overly active catalyst- Prolonged reaction time- Reduce catalyst loading (e.g., to 2-3 mol% Pd).- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.- Consider an alternative method like Fe/AcOH.[11]
Difficult Filtration - Fine catalyst particles clogging the filter- Use a thicker pad of Celite®.- Allow the catalyst to settle before decanting the supernatant for filtration.
Low Isolated Yield - Product loss during filtration- Incomplete extraction/purification- Wash the filter cake thoroughly with ample solvent.- Ensure pH is neutral or slightly basic during any aqueous extraction to keep the amine product in the organic layer.

References

  • Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. (n.d.). ResearchGate. [Link]

  • Switching of support materials for the hydrogenation of nitroarenes: A review. (2022). Polyolefins Journal. [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2010). Advanced Synthesis & Catalysis. [Link]

  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2015). Catalysis Science & Technology. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2012). Organic Letters. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). Letters in Organic Chemistry. [Link]

  • High Catalytic Activity and Chemoselectivity of Sub-nanometric Pd Clusters on Porous Nanorods of CeO2 for Hydrogenation of Nitroarenes. (2016). Journal of the American Chemical Society. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2021). RSC Advances. [Link]

  • Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. (2017). Synfacts. [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010). (2010). SciSpace. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. (2023). ACS Applied Nano Materials. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2020). Frontiers in Chemistry. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2023). Catalysis Science & Technology. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Letters. [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Heterocycles. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2022). Catalysts. [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. (2013). ResearchGate. [Link]

  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2022). Molecular Diversity. [Link]

  • Synthesis of 3-chloro-5-amino-isoquinoline. (n.d.). PrepChem.com. [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 6-Chloro-3-methyl-5-nitroisoquinoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocols Mechanistic Rationale & Substrate Profiling The functionalization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocols

Mechanistic Rationale & Substrate Profiling

The functionalization of highly electron-deficient, sterically encumbered heteroaryl halides represents a significant challenge in modern synthetic chemistry. 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) is a prime example of such a substrate. It is a highly valuable building block in medicinal chemistry, but its unique stereoelectronic profile demands precise catalyst and condition selection.

The Ortho-Nitro Effect and Causality in Catalyst Selection

The 6-chloro position is highly activated toward oxidative addition by the adjacent 5-nitro group (exerting strong -I and -M effects) and the electron-deficient isoquinoline core. However, this activation is a double-edged sword:

  • Steric Penalty: The ortho-nitro group creates severe steric hindrance. During transmetalation, bulky nucleophiles struggle to coordinate to the Palladium(II) center. If transmetalation is slower than competitive pathways, the catalyst will undergo β-hydride elimination or protodehalogenation.

  • Redox Sensitivity: The nitro group is a potent oxidant. Traditional electron-poor phosphines (e.g., PPh 3​ ) are prone to oxidation by the nitro group at elevated temperatures, leading to rapid catalyst death (Pd-black precipitation).

  • Competitive S N​ Ar: Because the C6-Cl bond is highly electrophilic, strong bases or aliphatic amine nucleophiles can bypass the Pd-catalytic cycle entirely, reacting via Nucleophilic Aromatic Substitution (S N​ Ar) to yield undesired side products.

To overcome these barriers, the use of sterically demanding, electron-rich ligands—such as Buchwald dialkylbiaryl phosphines (SPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs)—is mandatory. These ligands mono-ligate to form highly reactive 12-electron Pd(0) species that force oxidative addition while providing enough steric bulk to accelerate the notoriously slow reductive elimination step in electron-deficient systems .

Strategic Workflow for Cross-Coupling

The decision matrix below outlines the optimal catalytic systems based on the desired bond formation.

Workflow A 6-Chloro-3-methyl- 5-nitroisoquinoline B1 Suzuki-Miyaura (Boronic Acids) A->B1 C-C Bond B2 Buchwald-Hartwig (Amines) A->B2 C-N Bond B3 Sonogashira (Alkynes) A->B3 C-C (sp) Bond C1 Pd(OAc)2 / SPhos K3PO4, Toluene/H2O B1->C1 C2 Pd2(dba)3 / BrettPhos Cs2CO3, 1,4-Dioxane B2->C2 C3 Pd(dppf)Cl2 (Cu-free) Et3N, DMF B3->C3 D1 6-Aryl Derivative C1->D1 D2 6-Amino Derivative C2->D2 D3 6-Alkynyl Derivative C3->D3

Fig 1: Cross-coupling decision matrix for 6-chloro-3-methyl-5-nitroisoquinoline functionalization.

Quantitative Data: Suzuki-Miyaura Optimization

The table below summarizes the causality behind condition screening for the Suzuki-Miyaura coupling of 6-chloro-3-methyl-5-nitroisoquinoline with phenylboronic acid.

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Primary Byproduct
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ DME / H 2​ O8015Protodehalogenation: Slow transmetalation led to β-hydride elimination.
Pd(OAc) 2​ / XPhosCs 2​ CO 3​ 1,4-Dioxane10042S N​ Ar (Hydrolysis): Strong base caused nucleophilic attack at C6.
Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene / H 2​ O9088Optimal: Biphasic system limits S N​ Ar; SPhos handles ortho-sterics.
Pd-PEPPSI-IPrK 3​ PO 4​ Toluene9091Optimal: NHC ligand prevents nitro-induced catalyst oxidation .

Note: Yields determined via HPLC against an internal standard.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational milestones ensure that the operator can confirm the integrity of the catalytic cycle in real-time.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling with sterically demanding or electron-rich arylboronic acids.

  • Preparation: To an oven-dried Schlenk flask, add 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc) 2​ (5 mol%), SPhos (10 mol%), and anhydrous K 3​ PO 4​ (3.0 equiv).

  • Degassing (Critical Step): Add a 5:1 mixture of Toluene/H 2​ O. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded; the nitro group already places the Pd(0) species under oxidative stress. Additional ambient O 2​ will irreversibly form Pd-black.

  • Initiation: Heat the mixture to 90 °C under an argon atmosphere.

  • Validation Checkpoint: Within 15 minutes of reaching 90 °C, the solution should transition from a pale yellow suspension to a homogeneous deep amber/red solution. If the solution turns opaque black, the catalyst has decomposed (Pd-black). Abort the reaction.

  • Completion & Workup: After 4-6 hours, TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (R f​ ~0.6) to a lower-running fluorescent spot. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with anilines or amides. (Note: Aliphatic amines are prone to background S N​ Ar and require careful temperature control).

  • Preparation: Charge a vial with the isoquinoline substrate (1.0 equiv), amine (1.2 equiv), Pd 2​ (dba) 3​ (2.5 mol%), BrettPhos (6 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge the solution with Argon for 15 minutes.

  • Reaction: Seal the vial and heat to 100 °C.

  • Validation Checkpoint: BrettPhos combined with Pd 2​ (dba) 3​ will initially appear dark purple/black. Upon heating, as the active 12-electron Pd(0)-BrettPhos complex forms, the solution must turn a clear, vibrant orange.

  • Causality of Ligand Choice: BrettPhos is explicitly chosen because its extreme steric bulk accelerates reductive elimination. Without it, the electron-withdrawing nitro group stabilizes the Pd(II)-amido intermediate, stalling the reaction and leading to substrate degradation .

Protocol C: Copper-Free Sonogashira (C-C sp Bond Formation)

Objective: Alkynylation without oxidative homocoupling.

  • Preparation: Combine the isoquinoline substrate (1.0 equiv), terminal alkyne (1.5 equiv), Pd(dppf)Cl 2​ (5 mol%), and anhydrous Et 3​ N (3.0 equiv) in anhydrous DMF.

  • Causality of Cu-Free Conditions: Do not add CuI. In traditional Sonogashira reactions, Cu(I) acetylides are formed. However, the highly oxidizing 5-nitro group on the isoquinoline will oxidize the Cu(I) acetylide, triggering Glaser homocoupling (alkyne dimerization). By omitting copper, the alkyne undergoes direct carbopalladation.

  • Reaction & Validation: Heat to 80 °C. The reaction is typically complete within 3 hours. The absence of a blue/green tint (characteristic of oxidized copper species) validates the integrity of the Cu-free pathway.

Troubleshooting & Analytical In-Process Controls

  • Issue: High levels of protodehalogenation (6-H-3-methyl-5-nitroisoquinoline detected via LC-MS; [M+H] + = 189).

    • Causality: The transmetalation step is failing. The Pd(II) complex is undergoing β-hydride elimination from the solvent or nucleophile.

    • Solution: Increase the nucleophilicity of the boronic acid (use boronate esters or add more H 2​ O to dissolve the phosphate base) or switch to a more sterically accommodating ligand like an NHC.

  • Issue: Formation of 6-hydroxy-3-methyl-5-nitroisoquinoline.

    • Causality: S N​ Ar background reaction driven by hydroxide ions.

    • Solution: Switch from aqueous K 3​ PO 4​ to anhydrous CsF in dioxane to mediate transmetalation without providing an oxygen nucleophile.

References

  • Construction of Heterobiaryl Skeletons through Pd-Catalyzed Cross-Coupling of Nitroarenes and Heterocyclic Arylborononate Esters with a Sterically Demanding NHC Ligand Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PEt3-Mediated Deoxygenative C–N Coupling of Nitroarenes and Boronic Acids Source: PubMed Central (PMC) URL:[Link]

Application

Application Notes and Protocols for the Utilization of 6-Chloro-3-methyl-5-nitroisoquinoline in Heterocyclic Library Synthesis

Introduction: The Strategic Value of the 6-Chloro-3-methyl-5-nitroisoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 6-Chloro-3-methyl-5-nitroisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological profile, making it a highly attractive target for drug discovery programs.

6-Chloro-3-methyl-5-nitroisoquinoline is a particularly valuable, albeit specialized, building block for the synthesis of diverse heterocyclic libraries. Its utility stems from a unique combination of features:

  • A Reactive C6-Chloro Group: The chloro substituent at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group at the adjacent 5-position.[3][4] This ortho-relationship provides significant resonance stabilization to the Meisenheimer intermediate formed during nucleophilic attack, facilitating the displacement of the chloride with a wide range of nucleophiles under relatively mild conditions.[5][6]

  • A Versatile Nitro Group: The nitro group not only serves as a potent activating group for SNAr but also represents a versatile functional handle for subsequent transformations. It can be readily reduced to a primary amine, which can then be further elaborated through acylation, alkylation, or diazotization reactions, exponentially increasing the diversity of the synthesized library.[7]

  • The 3-Methyl Group: The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially impacting its binding to biological targets.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of 6-Chloro-3-methyl-5-nitroisoquinoline in the generation of focused heterocyclic libraries for drug discovery and other scientific endeavors. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the potential applications of the resulting compound collections.

Physicochemical Properties and Reactivity Profile

While specific experimental data for 6-Chloro-3-methyl-5-nitroisoquinoline is not extensively documented in publicly available literature, its properties can be inferred from its structural features and comparison to related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₇ClN₂O₂Based on chemical structure
Molecular Weight 222.63 g/mol Based on chemical structure
Appearance Likely a crystalline solidTypical for similar aromatic compounds
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)Expected for a functionalized aromatic heterocycle
Reactivity Highly susceptible to nucleophilic aromatic substitution at C6Due to the activating effect of the ortho-nitro group

The primary mode of reactivity for this scaffold in library synthesis is the displacement of the C6-chloro group. The electron-withdrawing nature of the 5-nitro group and the nitrogen atom within the isoquinoline ring system creates a significant partial positive charge at the C6 position, making it highly electrophilic.

Synthesis of the Starting Material: 6-Chloro-3-methyl-5-nitroisoquinoline

As 6-Chloro-3-methyl-5-nitroisoquinoline is not a widely commercially available reagent, a reliable synthetic route is essential. A plausible and efficient synthesis can be envisioned through a two-step process starting from the more readily available 3-methylisoquinoline.

Workflow for the Synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline

start 3-Methylisoquinoline step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate 3-Methyl-5-nitroisoquinoline step1->intermediate step2 Chlorination (e.g., POCl₃) intermediate->step2 product 6-Chloro-3-methyl-5-nitroisoquinoline step2->product

Caption: Synthetic workflow for 6-Chloro-3-methyl-5-nitroisoquinoline.

Step 1: Nitration of 3-Methylisoquinoline to 3-Methyl-5-nitroisoquinoline

The nitration of isoquinoline itself typically yields 5-nitroisoquinoline as the major product, with smaller amounts of the 8-nitro isomer. The directing effect of the methyl group at the 3-position is not expected to significantly alter this regioselectivity.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (5 mL) cooled to 0 °C in an ice bath, add 3-methylisoquinoline (1.0 g, 6.98 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, add a mixture of concentrated sulfuric acid (2.5 mL) and fuming nitric acid (2.5 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-5-nitroisoquinoline.

Step 2: Chlorination of 3-Methyl-5-nitroisoquinoline

The conversion of a hydroxyl group (or its tautomer) to a chloro group on a nitrogen-containing heterocycle is a standard transformation, often achieved using phosphorus oxychloride (POCl₃). It is plausible that under forcing conditions, a direct chlorination of 3-methyl-5-nitroisoquinoline at an activated position could occur, or more likely, via an N-oxide intermediate. A more direct analogy is the synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline from 3-methyl-5-nitro-isoquinoline-2-oxide.[8]

Protocol (via N-oxide):

  • First, prepare the N-oxide of 3-methyl-5-nitroisoquinoline by reacting it with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.

  • To a flask containing 3-methyl-5-nitroisoquinoline N-oxide (1.0 g, 4.90 mmol), add phosphorus oxychloride (POCl₃, 5 mL) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Filter the solid, wash it thoroughly with water until the filtrate is neutral, and dry it under a vacuum to yield 6-Chloro-3-methyl-5-nitroisoquinoline.

Library Synthesis Strategies

The true power of 6-Chloro-3-methyl-5-nitroisoquinoline lies in its ability to serve as a versatile scaffold for the rapid generation of compound libraries. The primary diversification point is the C6-chloro group, which can be displaced through various cross-coupling and substitution reactions. A secondary diversification can then be achieved by modifying the 5-nitro group.

Primary Diversification at the C6-Position

start 6-Chloro-3-methyl-5-nitroisoquinoline snar SNAr (Amines, Alcohols, Thiols) start->snar Nucleophiles suzuki Suzuki Coupling (Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst, Ligand, Base lib1 6-Amino/Alkoxy/Thio-Substituted Library snar->lib1 lib2 6-Aryl-Substituted Library suzuki->lib2 lib3 6-Amino-Substituted Library buchwald->lib3

Caption: Primary library diversification strategies at the C6-position.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is a robust and straightforward method for introducing a wide variety of amino functionalities at the C6 position.

General Protocol:

  • In a reaction vial, dissolve 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Add the desired primary or secondary amine (1.2-1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 6-amino-3-methyl-5-nitroisoquinoline derivative.

Expected Outcomes for SNAr with Various Nucleophiles:

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Aliphatic AminesDIPEADMF80-1004-12Good to Excellent
AnilinesK₂CO₃Dioxane100-12012-24Moderate to Good
Alcohols (as alkoxides)NaHTHF25-602-8Good to Excellent
Thiols (as thiolates)K₂CO₃DMF25-801-6Excellent

Note: These are representative conditions and may require optimization for specific substrates.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing for the introduction of a diverse range of aryl and heteroaryl moieties at the C6 position.[6][9][10][11]

General Protocol:

  • To a microwave vial, add 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-140 °C for 15-60 minutes. Alternatively, conventional heating at 80-100 °C for 12-24 hours can be used.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography to afford the 6-aryl-3-methyl-5-nitroisoquinoline derivative.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For the introduction of a broad range of primary and secondary amines, including those that are poor nucleophiles for SNAr, the Buchwald-Hartwig amination is the method of choice.[1][12][13][14]

General Protocol:

  • In a glovebox or under an inert atmosphere, combine 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (typically 8-24 hours), as monitored by LC-MS.

  • Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 6-amino-3-methyl-5-nitroisoquinoline product.

Secondary Diversification: Functionalization of the 5-Nitro Group

Once a library of 6-substituted-3-methyl-5-nitroisoquinolines has been generated, the nitro group can be transformed to introduce another layer of diversity.

Secondary Diversification Workflow

start 6-Substituted-3-methyl- 5-nitroisoquinoline Library reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) start->reduction amine_lib 6-Substituted-3-methyl- 5-aminoisoquinoline Library reduction->amine_lib acylation Acylation (Acyl Chlorides, Carboxylic Acids) amine_lib->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) amine_lib->sulfonylation acyl_lib Amide Library acylation->acyl_lib sulfonyl_lib Sulfonamide Library sulfonylation->sulfonyl_lib

Caption: Secondary library diversification via nitro group reduction and subsequent functionalization.

Protocol 4: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a high-yielding and reliable transformation.

General Protocol (using Tin(II) Chloride):

  • Dissolve the 6-substituted-3-methyl-5-nitroisoquinoline derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Heat the mixture to reflux (around 70-80 °C) for 1-3 hours.

  • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic and the tin salts have precipitated.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the 6-substituted-3-methyl-5-aminoisoquinoline, which is often pure enough for the next step.

Protocol 5: Acylation of the 5-Amino Group

The resulting 5-aminoisoquinoline library can be readily acylated to generate a diverse set of amides.

General Protocol:

  • Dissolve the 6-substituted-3-methyl-5-aminoisoquinoline (1.0 eq) in a solvent such as dichloromethane (DCM) or DMF.

  • Add a base like triethylamine (TEA) or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography or crystallization to obtain the final amide product.

Conclusion and Future Perspectives

6-Chloro-3-methyl-5-nitroisoquinoline is a highly valuable and versatile scaffold for the construction of diverse heterocyclic libraries. The strategic positioning of the chloro and nitro groups allows for a two-pronged diversification strategy, enabling the exploration of a vast chemical space around the isoquinoline core. The protocols outlined in this guide, based on well-established and robust chemical transformations, provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful building block in their quest for novel bioactive molecules. The resulting libraries of substituted 3-methylisoquinolines are prime candidates for screening in a variety of therapeutic areas, and further optimization of these scaffolds holds significant promise for the development of next-generation therapeutics.

References

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). MDPI. Retrieved from [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. (n.d.). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. (n.d.). Sciencemadness.org.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. (n.d.). BenchChem.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

  • Cas no 103754-53-6 (3-Methyl-5-nitroquinoline). (2025). 960化工网.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. (n.d.). BenchChem.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. (n.d.). PrepChem.com.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). PubMed.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI.
  • Scope of nitroquinolines and 5‐nitroisoquinoline with alkylamines.... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. (2007). PubMed.
  • 6-chloro-5-nitroquinoxaline. (2025). ChemSynthesis.
  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017).
  • nucleophilic arom
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Introduction to C-C Cross-Coupling: The Suzuki-Miyaura Reaction. (2026). YouTube.

Sources

Method

Application Note: Orthogonal Functionalization of 6-Chloro-3-methyl-5-nitroisoquinoline in Drug Discovery

Executive Summary 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and agrochemical development. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and agrochemical development. As a Senior Application Scientist, I have designed this protocol guide to provide a self-validating framework for the orthogonal functionalization of this scaffold. The strategic placement of the chloro, methyl, and nitro groups allows for precise, site-directed modifications, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.

Chemical Profiling & Reactivity Mapping

The synthetic utility of this scaffold stems from the synergistic electronic effects of its substituents, which dictate its regioselective reactivity:

  • C6-Electrophilicity (SNAr) : The C6-chloride is profoundly activated toward 1. This activation is driven by the strongly electron-withdrawing ortho-nitro group at C5, which stabilizes the anionic Meisenheimer complex intermediate, compounded by the global electron-deficient nature of the isoquinoline heterocycle[1].

  • C6-Cross-Coupling : In the absence of strong nucleophiles, the C-Cl bond can undergo oxidative addition with transition metals, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Specialized phosphine ligands are often required to overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I[2].

  • C5-Chemoselective Reduction : The nitro group serves as a masked primary amine. The critical challenge here is chemoselectivity: reducing the nitro group to an aniline without triggering concurrent hydrodehalogenation of the C6-chloride. Mild single-electron transfer (SET) reagents like Iron (Fe) or Stannous Chloride (SnCl2) are mandated over standard catalytic hydrogenation (Pd/C, H2) to preserve the halogen[3].

ReactivityMap Core 6-Chloro-3-methyl- 5-nitroisoquinoline SNAr SNAr Products (C6-Amination/Etherification) Core->SNAr Amines/Alkoxides Base, Heat Suzuki Cross-Coupling Products (C6-Arylation) Core->Suzuki Ar-B(OH)2, Pd-Cat Base, Heat Reduction C5-Amine Derivatives (Chemoselective Reduction) Core->Reduction Fe/NH4Cl or SnCl2 Mild Conditions

Orthogonal functionalization pathways for 6-Chloro-3-methyl-5-nitroisoquinoline.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displacement of the C6-chloride with a secondary amine (e.g., morpholine). Causality & Design: Polar aprotic solvents (such as DMF or DMSO) are selected to leave the nucleophile unsolvated and highly reactive, while simultaneously stabilizing the polar transition state of the4[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the generated HCl without competing for the electrophilic site.

Step-by-Step Methodology:

  • Preparation: Charge a dry 20 mL reaction vial equipped with a magnetic stir bar with 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol) followed by DIPEA (2.0 equiv, 2.0 mmol) dropwise at room temperature.

  • Reaction: Seal the vial and heat the mixture to 80 °C using an aluminum heating block. Stir vigorously for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The starting material should be fully consumed, yielding a highly colored (often deep yellow/orange) solution indicative of the new push-pull electronic system.

  • Workup: Cool the reaction to room temperature and quench by pouring it slowly into ice-cold water (20 mL). This typically induces precipitation of the highly crystalline nitro-amino product.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 10 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum at 45 °C overnight.

Protocol B: Chemoselective Nitro Reduction at C5

Objective: Reduction of the C5-nitro group to a primary amine while perfectly preserving the C6-chloride. Causality & Design: 3 provides a mild, buffered aqueous environment. This single-electron transfer mechanism strictly avoids the oxidative addition of a transition metal into the C-Cl bond, ensuring zero hydrodehalogenation—a common failure point when using Pd/C and H2 gas[3].

Step-by-Step Methodology:

  • Preparation: Suspend 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 equiv, 1.0 mmol) in a mixture of Ethanol and Water (4:1 v/v, 10 mL) in a round-bottom flask.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 5.0 mmol) and Ammonium Chloride (NH4Cl) (5.0 equiv, 5.0 mmol) to the suspension.

  • Reaction: Heat the mixture to 80 °C. Critical Step: Vigorous stirring (≥ 800 rpm) is mandatory due to the heterogeneous nature of the iron powder to ensure efficient surface-area contact. Maintain for 2–3 hours.

  • Monitoring: Verify completion via TLC (Hexanes/EtOAc 1:1). The product amine will be significantly more polar and fluorescent under 254 nm UV light.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate (20 mL) and saturated NaHCO3 (10 mL). Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield the 5-amino-6-chloro derivative.

Protocol C: Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylation of the C6 position using an arylboronic acid (Assuming the C5-nitro is either retained or pre-modified). Causality & Design: Chloroquinolines and chloroisoquinolines are notoriously sluggish in oxidative addition. Utilizing a 2 (like dppf or XPhos) accelerates the oxidative addition step[2]. A biphasic solvent system (Dioxane/Water) ensures the solubility of the inorganic base necessary for the critical transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 6-Chloro-3-methyl-5-nitroisoquinoline (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.5 equiv, 1.5 mmol), and Potassium Carbonate (K2CO3) (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add PdCl2(dppf) (0.05 equiv, 5 mol%).

  • Degassing: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject degassed 1,4-Dioxane (8.0 mL) and degassed Water (2.0 mL) via syringe.

  • Reaction: Seal the tube and heat the biphasic mixture to 90 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium black.

  • Isolation: Wash the organic filtrate with water (10 mL) and brine (10 mL), dry over MgSO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 30% EtOAc/Hexanes).

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and analytical checkpoints for the three orthogonal workflows:

Reaction TypeTarget PositionKey Reagents & CatalystTemp / TimeTypical YieldPurification MethodPrimary Impurity to Monitor
SNAr (Amination) C6-ChloroMorpholine, DIPEA, DMF80 °C / 4–6 h85–95%Precipitation / FiltrationUnreacted starting material
Nitro Reduction C5-NitroFe powder, NH4Cl, EtOH/H2O80 °C / 2–3 h75–88%Liquid-Liquid ExtractionDehalogenated byproduct (if over-reduced)
Suzuki Coupling C6-ChloroPh-B(OH)2, PdCl2(dppf), K2CO390 °C / 12 h65–80%Silica Flash ChromatographyHomocoupled boronic acid (biphenyl)

References

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI (Molecules) URL:[Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • 18F Labeling of Arenes (Nucleophilic Aromatic Substitution Mechanisms) Source: ResearchGate URL:[Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on enhancing reaction yield and purity through a detailed understanding of the reaction mechanism and potential side reactions.

The synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline is a critical process for the development of various pharmaceutical and agrochemical compounds.[1] The isoquinoline scaffold is a key component in many bioactive molecules.[1] This guide will address common issues encountered during the nitration of 6-Chloro-3-methylisoquinoline, a key step in the overall synthesis.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Low or No Product Yield

Question 1: My nitration reaction of 6-Chloro-3-methylisoquinoline resulted in a very low yield of the desired 6-Chloro-3-methyl-5-nitroisoquinoline. What are the potential causes and how can I improve it?

Answer:

Low yields in the nitration of isoquinoline derivatives are a common issue and can stem from several factors. The nitration of the isoquinoline ring system is a classic electrophilic aromatic substitution. Under strongly acidic conditions, the isoquinoline nitrogen is protonated, which deactivates the pyridine ring to electrophilic attack.[2][3] Consequently, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[2][3]

Here are the primary causes for low yield and corresponding solutions:

  • Inadequate Nitrating Agent Strength: The combination of a chloro- and a methyl-substituted isoquinoline presents a moderately deactivated system. A standard nitrating mixture of nitric acid and sulfuric acid might not be sufficiently reactive.

    • Solution: Consider using a stronger nitrating agent. Fuming nitric acid in fuming sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, and drive the reaction forward.[2]

  • Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation of the starting material and product, as well as the formation of unwanted byproducts.[4]

    • Solution: Carefully control the reaction temperature. Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to manage the exotherm.[5] After the addition is complete, you can slowly warm the reaction to room temperature or slightly above to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4][6]

  • Protonation and Deactivation: As mentioned, protonation of the ring nitrogen deactivates the system.

    • Solution: While unavoidable in strong acid, ensuring the use of a sufficiently strong nitrating system can overcome this deactivation.

  • Moisture Contamination: The presence of water can dilute the acid and reduce the effectiveness of the nitrating agent.

    • Solution: Use anhydrous reagents and glassware. Ensure your nitric and sulfuric acids are of high concentration.

Impurity Formation and Side Reactions

Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of several byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in the nitration of substituted isoquinolines. Here are the likely side reactions and strategies to mitigate them:

  • Formation of Isomers: The primary byproduct is often the isomeric 8-nitro-6-chloro-3-methylisoquinoline. The electronic and steric effects of the existing substituents (chloro and methyl groups) will direct the incoming nitro group. While the 5-position is generally favored, some substitution at the 8-position is expected.[2]

    • Solution:

      • Temperature Control: Reaction temperature can influence the ratio of isomers. Running the reaction at a consistently low temperature may improve regioselectivity.[2]

      • Purification: Careful column chromatography is usually effective in separating the 5- and 8-nitro isomers.[2] A solvent system of hexane and ethyl acetate is a good starting point for silica gel chromatography.[7]

  • Over-nitration (Dinitration): If the reaction conditions are too harsh (high temperature, excess nitrating agent), you may see the formation of dinitrated products.

    • Solution:

      • Stoichiometry: Use a carefully controlled amount of the nitrating agent, typically 1.05 to 1.1 equivalents.[5]

      • Milder Conditions: If dinitration is a significant issue, consider using milder nitrating conditions, such as copper nitrate or iron nitrate.[8]

  • Degradation/Oxidation: Isoquinoline and its derivatives can be susceptible to oxidation and degradation under harsh acidic and oxidative conditions, leading to a complex mixture of byproducts.[9]

    • Solution:

      • Controlled Addition: Add the nitrating agent slowly and maintain a low temperature to prevent localized overheating and runaway reactions.[10]

      • Inert Atmosphere: While not always necessary for nitration, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.[11]

Reaction Work-up and Product Isolation

Question 3: I am having difficulty isolating a pure product after quenching the reaction. What is the recommended work-up procedure?

Answer:

A proper work-up procedure is crucial for isolating the product in good yield and purity.

  • Quenching: The reaction should be carefully quenched by pouring the acidic reaction mixture onto crushed ice or into cold water.[12] This serves to dilute the acid, stop the reaction, and often precipitate the crude nitroaromatic product.[12]

  • Neutralization: After quenching, the acidic solution needs to be neutralized. This is typically done by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, while keeping the mixture cool in an ice bath.

  • Extraction: If the product does not precipitate, or if it is an oil, a liquid-liquid extraction is necessary.[12]

    • Solvent Choice: Use a water-immiscible organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous layer.[13]

    • Washing: The combined organic extracts should be washed with water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine to aid in drying.[12]

  • Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude product will likely require purification.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., acetone or ethanol) can be an effective purification method.[14]

    • Column Chromatography: For mixtures of isomers or oily products, column chromatography on silica gel is the preferred method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting material, 6-Chloro-3-methylisoquinoline, required for this synthesis?

A1: The purity of the starting material is paramount. Impurities in the 6-Chloro-3-methylisoquinoline can lead to the formation of unexpected byproducts and make purification of the final product more challenging. It is recommended to use a starting material with a purity of at least 97%. You can check the purity by techniques like NMR, GC-MS, or HPLC before starting the reaction.

Q2: What are the key safety precautions to consider during this nitration reaction?

A2: Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating agent should be done slowly and at a low temperature to control the reaction rate. Have a base bath ready for quenching in case of a runaway reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[6] Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside a spot of the starting material. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material and the product(s). The reaction is considered complete when the starting material spot has disappeared.

Q4: Can I use alternative nitrating agents for this reaction?

A4: Yes, several other nitrating agents can be employed, especially if the standard mixed acid conditions are problematic. Some alternatives include:

  • Copper(II) nitrate or Iron(III) nitrate: These can be effective nitrating reagents under milder conditions.[8]

  • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, this can be a milder alternative.

  • Nucleophilic Nitration: In some cases, nucleophilic nitration methods can be used to introduce a nitro group at different positions on the isoquinoline ring.[15]

Experimental Protocols

General Procedure for the Nitration of 6-Chloro-3-methylisoquinoline
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 6-Chloro-3-methylisoquinoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the isoquinoline derivative, maintaining the reaction temperature between 0 and 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Work-up: Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate until it is basic. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterRecommended Value/RangeRationale
Reactants
6-Chloro-3-methylisoquinoline1.0 equivalentStarting material
Concentrated Nitric Acid1.05 - 1.1 equivalentsNitrating agent; slight excess to ensure completion.[5]
Concentrated Sulfuric AcidSufficient quantity to dissolve starting materialCatalyst and solvent
Reaction Conditions
Temperature0 - 5 °C during addition, then potentially room temperatureTo control the exotherm and improve selectivity.[5]
Reaction Time1 - 4 hours (monitor by TLC)To ensure complete conversion without significant byproduct formation.
Work-up
QuenchingPouring onto crushed iceTo stop the reaction and precipitate the product.[12]
Extraction SolventEthyl acetate or DichloromethaneFor efficient extraction of the product from the aqueous layer.[13]
PurificationColumn chromatography or RecrystallizationTo isolate the pure 6-Chloro-3-methyl-5-nitroisoquinoline.[2][14]

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H₂SO₄ to 0-5°C B Add 6-Chloro-3-methylisoquinoline A->B D Add Nitrating Mixture dropwise at 0-5°C B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir and Monitor by TLC D->E F Quench on Ice E->F G Neutralize with Base F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K 6-Chloro-3-methyl-5-nitroisoquinoline J->K Pure Product

Caption: Workflow for the synthesis of 6-Chloro-3-methyl-5-nitroisoquinoline.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Cause1 Weak Nitrating Agent Start->Cause1 Yes Cause2 Suboptimal Temperature Start->Cause2 Yes Cause3 Impurity Formation Start->Cause3 Yes End Proceed to Purification Start->End No Sol1 Use Stronger Nitrating Agent (e.g., fuming HNO₃/H₂SO₄) Cause1->Sol1 Sol2 Optimize Temperature (e.g., 0-5°C then RT) Cause2->Sol2 Sol3 Control Stoichiometry & Purify by Chromatography Cause3->Sol3

Caption: Troubleshooting logic for low yield in the nitration reaction.

References

  • Benchchem. Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermediates.
  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Benchchem. Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis.
  • ChemicalCell. 6-Chloro-3-Methylisoquinoline CAS NO 14123-76-3.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline.
  • Benchchem. Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
  • Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • The Journal of Organic Chemistry. Nitration of Pyrrolo[2,1-a]isoquinolines.
  • University of Rochester, Department of Chemistry. About Workup.
  • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Benchchem. "troubleshooting guide for the nitration of aminoquinoxalines".
  • Wikidoc. Isoquinoline.
  • NIH. A Versatile Synthesis of Substituted Isoquinolines.
  • Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • NIH. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • PrepChem.com. Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline.
  • Thieme. Isoquinoline.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • ChemSynthesis. 6-chloro-5-nitroquinoxaline.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Benchchem. Technical Support Center: Purification of 3-Chloro-6-nitroisoquinolin-1-ol.
  • Chemsrc. 6-Chloro-3-methylisoquinoline.
  • NIH. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Benchchem. Technical Support Center: Synthesis of 3-Chloro-6-methylquinoline.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • PubMed. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity.
  • College of Saint Benedict and Saint John's University. Nitration of Substituted Aromatic Rings and Rate Analysis.
  • J&K Scientific. 1-Chloro-6-methyl-5-nitroisoquinoline.
  • Benchchem. Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-3-methyl-5-nitroisoquinoline

Welcome to the Technical Support Center. 6-Chloro-3-methyl-5-nitroisoquinoline is a highly valuable heterocyclic building block used in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Chloro-3-methyl-5-nitroisoquinoline is a highly valuable heterocyclic building block used in drug discovery. However, its rigid, planar isoquinoline core and strong electron-withdrawing groups (chloro and nitro) create significant intermolecular π−π stacking and dipole-dipole interactions. These properties result in a high crystal lattice energy, making dissolution in standard solvents like Dimethyl Sulfoxide (DMSO) notoriously challenging.

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven strategies to ensure complete solubilization and stability for your downstream assays.

Troubleshooting Guide & FAQs

Q1: I am unable to achieve a 10 mM stock solution in DMSO. The powder remains suspended. What is the mechanistic cause, and how do I fix it? The Cause: The high lattice energy of the crystalline solid prevents spontaneous solvation at room temperature. The solvent molecules lack the kinetic energy required to overcome the strong intermolecular forces holding the crystal together. The Solution: Apply thermal and acoustic energy. Warming the solution to 37°C–50°C increases the kinetic energy of the solvent, while mild ultrasonic treatment (sonication) physically disrupts the crystal lattice without breaking covalent bonds. Furthermore, ensure you are using anhydrous DMSO ( 99.9%). Even trace amounts of water drastically reduce the solubility of hydrophobic heterocycles by increasing the energetic cost of cavity formation in the solvent .

Q2: My stock solution was completely clear, but after storing it at -20°C for a week, I noticed a precipitate at the bottom of the tube. Why did this happen? The Cause: DMSO is highly hygroscopic. If the vial was opened in a humid laboratory environment or improperly sealed, the DMSO absorbed atmospheric water. Water disrupts the DMSO solvation shell around the hydrophobic compound, forcing the molecules to aggregate . Additionally, repeated freeze-thaw cycles synergistically force the compound out of solution. The Solution: Re-dissolve the precipitate using low-energy sonication at 37°C. To prevent recurrence, aliquot the master stock into single-use tubes flushed with an inert gas (argon or nitrogen), and store them in a desiccated environment at -20°C or -80°C.

Q3: When I dilute my DMSO stock into my aqueous cell culture media, the solution turns turbid. How do I prevent "crashing out"? The Cause: The compound has exceeded its aqueous solubility limit. When the DMSO is rapidly diluted into water, the localized polarity shifts drastically, leading to rapid aggregation and precipitation (crashing out) before the compound can disperse. The Solution: Keep the final DMSO concentration 0.5% (v/v) to avoid cell stress and precipitation . If precipitation still occurs, pre-warm the assay buffer to prevent "cold shock," or use an intermediate dilution step with a co-solvent (e.g., PEG400 or Tween-80). Co-solvents lower the dielectric constant of the aqueous phase, bridging the polarity gap between DMSO and water.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to the next step.

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO
  • Equilibration: Allow the sealed vial of 6-Chloro-3-methyl-5-nitroisoquinoline to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, immediately introducing water into your future stock.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO ( 99.9% purity) to achieve a 10 mM concentration.

  • Disruption: Vortex vigorously for 30 seconds. Place the sealed vial in an ultrasonic water bath at 37°C for 5–10 minutes.

  • System Validation: Visually inspect the solution against a strong light source. It must be completely transparent with no particulate matter or light scattering (Tyndall effect). For rigorous validation, analyze a 1 µL sample via HPLC-UV to confirm the expected concentration peak area.

  • Storage: Aliquot the validated solution into single-use amber microcentrifuge tubes (to protect from UV degradation), overlay with argon gas, seal tightly, and store at -80°C.

Protocol B: Aqueous Dilution for Cell-Based Assays
  • Thawing: Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity. Validation: Check for any micro-crystals that may have formed during freezing.

  • Pre-warming: Pre-warm the aqueous assay buffer or cell culture media to 37°C.

  • Co-solvent Addition (Optional but Recommended): Pre-mix the 10 mM DMSO stock 1:1 with PEG400. Causality: This creates a solubility gradient, preventing the severe polarity shock that occurs when DMSO meets water.

  • Serial Dilution: Slowly add the modified stock dropwise to the pre-warmed media while continuously vortexing. Do not exceed a final DMSO concentration of 0.5%.

  • System Validation: Measure the optical density (OD) of the final solution at 600 nm. An OD 600​ >0.05 compared to a blank indicates micro-precipitation, requiring a higher ratio of co-solvent.

Quantitative Data Summary

The following table summarizes the solubility thresholds and stability metrics for 6-Chloro-3-methyl-5-nitroisoquinoline under various conditions to guide your experimental design.

ParameterExperimental ConditionObservation / Recommendation
Max Solubility (DMSO) Room Temperature (25°C)~2–5 mM (Requires continuous agitation)
Max Solubility (DMSO) Heated & Sonicated (37°C) 10 mM (Optimal for master stock preparation)
Aqueous Stability 0.5% DMSO in PBS (25°C)Prone to precipitation; requires immediate use (< 1 hr)
Aqueous Stability 0.5% DMSO + 1% PEG400 in PBSStable for >24 hours; recommended for prolonged cell assays
Storage Stability -80°C (Anhydrous, Argon overlay)>6 months (Zero freeze-thaw cycles permitted)

Workflow Visualization

Follow this logical decision tree to systematically resolve solubility issues during compound preparation and dilution.

Workflow Start Prepare 10 mM Stock in Anhydrous DMSO Check1 Is solution clear at Room Temp? Start->Check1 Action1 Heat to 37°C & Sonicate 10 min Check1->Action1 No Dilution Dilute in 37°C Aqueous Buffer Check1->Dilution Yes Check2 Did precipitate dissolve? Action1->Check2 Action2 Verify DMSO purity or lower concentration Check2->Action2 No Check2->Dilution Yes Check3 Is final solution turbid? Dilution->Check3 Action3 Add Co-solvent (e.g., PEG400) Check3->Action3 Yes Success Proceed to Downstream Assay Check3->Success No Action3->Success

Decision tree for resolving solubility and precipitation issues during compound preparation.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link] [1]

  • Examination of Edge Effects with Different Storage Conditions of Preplated Dimethyl Sulfoxide Nanospots. Journal of Biomolecular Screening.[Link] [2]

  • Establishing and Maintaining a Robust Sample Management System. Journal of Biomolecular Screening.[Link] [3]

Troubleshooting

purification techniques for 6-Chloro-3-methyl-5-nitroisoquinoline without chromatography

Topic: Non-Chromatographic Purification of 6-Chloro-3-methyl-5-nitroisoquinoline Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Isolating highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Non-Chromatographic Purification of 6-Chloro-3-methyl-5-nitroisoquinoline Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Isolating highly functionalized nitrogen heterocycles without relying on silica gel chromatography is critical for reaction scale-up and minimizing solvent waste. This guide provides field-proven, self-validating protocols and troubleshooting steps for purifying 6-chloro-3-methyl-5-nitroisoquinoline.

Physicochemical Profiling (The "Why" Behind the Workflow)

Before selecting a purification strategy, we must establish the thermodynamic and electronic baseline of the molecule. The heavily substituted isoquinoline core dictates its solubility and acid-base behavior.

Table 1: Physicochemical Profile of 6-Chloro-3-methyl-5-nitroisoquinoline

PropertyValue / CharacteristicMechanistic Implication for Purification
Molecular Formula C₁₀H₇ClN₂O₂Highly aromatic; prone to pi-pi stacking during crystallization.
Molecular Weight 222.63 g/mol Standard mass for small-molecule heterocycles.
Predicted pKa (Conjugate Acid) ~2.5 – 3.0Drastically lower than unsubstituted isoquinoline due to inductive/resonance withdrawal from -NO₂ and -Cl. Requires strong acid for protonation.
Physical State Solid (Yellow/Brownish)Amenable to trituration and solvent-antisolvent recrystallization.
Aqueous Solubility Insoluble at pH 7; Soluble at pH < 1Enables differential acid-base extraction if the aqueous phase is highly acidic.
Organic Solubility Soluble in DCM, EtOAc, hot EtOHAllows organic partitioning and acts as the "good" solvent in recrystallization.
Purification Decision Workflow

The following decision tree outlines the optimal non-chromatographic purification path based on the physical state and impurity profile of your crude reaction mixture.

PurificationWorkflow Start Crude 6-Chloro-3-methyl- 5-nitroisoquinoline StateCheck Physical State & Impurity Profile? Start->StateCheck Trituration Trituration (Cold Et2O or Hexanes) StateCheck->Trituration Solid with highly soluble impurities AcidBase Acid-Base Extraction (1-2 M HCl / DCM) StateCheck->AcidBase Oil / Tarry mixture Recryst Recrystallization (EtOH or EtOAc/Hexane) StateCheck->Recryst Solid with structurally similar isomers Trituration->Recryst If further purification needed Pure Pure Compound (>95% Purity) Trituration->Pure If purity >95% AcidBase->Recryst If solid after neutralization Recryst->Pure

Decision tree for non-chromatographic purification of 6-chloro-3-methyl-5-nitroisoquinoline.

Troubleshooting Guides & FAQs

Q1: Why did my acid-base extraction fail when using standard 0.1 M HCl? Mechanistic Cause: Unsubstituted isoquinoline is a weak base with a pKa of 5.14, making it easily extractable into water with mild acids[1]. However, the introduction of a strongly electron-withdrawing nitro group at the 5-position drastically reduces the electron density on the isoquinoline nitrogen, dropping the pKa to approximately 3.55 [2]. The additional chloro group at the 6-position lowers the pKa even further via inductive withdrawal (predicted pKa ~2.5–3.0). Standard 0.1 M HCl (pH ~1) does not provide a sufficient thermodynamic driving force to quantitatively protonate the nitrogen in a biphasic system where the neutral organic molecule is highly soluble in dichloromethane (DCM). Solution: You must use a stronger acid (1.0 M to 2.0 M HCl) to force the equilibrium toward the water-soluble isoquinolinium salt.

Q2: What is the step-by-step, self-validating protocol for differential acid-base extraction of this molecule? Methodology:

  • Dissolution: Dissolve the crude mixture in DCM (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 2.0 M HCl. Vigorously mix for 5 minutes.

    • Self-Validation Check: Test the pH of the aqueous layer using pH paper. It MUST be < 1.0. If it is higher, the isoquinoline will remain in the organic phase. Add concentrated HCl dropwise until pH < 1.0 is achieved.

  • Phase Separation: Separate the layers. The protonated 6-chloro-3-methyl-5-nitroisoquinoline is now in the upper aqueous layer. Discard the organic layer (which contains neutral impurities like unreacted starting materials or over-nitrated non-basic byproducts).

  • Organic Wash: Wash the aqueous layer with fresh DCM (1x volume) to remove residual trapped organic impurities.

  • Basification (Precipitation): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M NaOH or saturated aqueous NH₄OH dropwise with rapid stirring until the pH reaches 8–9.

    • Self-Validation Check: A pale yellow/brown precipitate should form immediately as the free base becomes deprotonated and insoluble in water. If the solution turns milky but no solid forms, seed the solution or scratch the inside of the flask.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove inorganic salts, and dry under high vacuum.

Q3: My crude product is a solid but contains regioisomers (e.g., 7-nitro or 8-nitro derivatives). How can I remove them without column chromatography? Mechanistic Cause: Nitration of 3-methylisoquinolines often yields a mixture of regioisomers because electrophilic aromatic substitution can occur at multiple positions on the carbocyclic ring. Because these isomers have nearly identical basicity, acid-base extraction cannot separate them. However, their 3D geometries alter their crystal lattice energies and solubilities [3]. Methodology (Solvent-Antisolvent Recrystallization):

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and heat to reflux until fully dissolved.

  • Antisolvent Addition: Slowly add a "bad" solvent (e.g., Hexanes) dropwise to the boiling solution until it becomes faintly cloudy (the cloud point).

  • Clarification: Add 1–2 drops of the good solvent until the solution is perfectly clear again.

  • Cooling: Remove from heat and allow it to cool slowly to room temperature. Causality: Slow cooling provides the thermodynamic time necessary for the major isomer (6-chloro-3-methyl-5-nitroisoquinoline) to form a highly ordered crystal lattice, selectively excluding the structurally similar regioisomers into the mother liquor.

  • Chilling & Filtration: Place the flask in an ice bath for 30 minutes to maximize yield, then vacuum filter. Wash the crystals with ice-cold hexanes.

Q4: The compound "oils out" (forms a biphasic liquid) instead of crystallizing during recrystallization. What is the cause, and how do I fix it? Mechanistic Cause: "Oiling out" occurs when the melting point of the impure compound mixture is lower than the temperature at which it saturates the solvent. Instead of precipitating as a solid lattice, it separates as a supercooled liquid phase. Nitroaromatics are particularly prone to this if residual reaction solvents or high levels of impurities disrupt hydrogen bonding and pi-pi stacking [4]. Solution:

  • Trituration: Before attempting recrystallization, concentrate the crude oil under reduced pressure. Add cold diethyl ether and vigorously stir/sonicate. This extracts highly soluble impurities and forces the oil to solidify into a workable powder.

  • Seeded Crystallization: If oiling out persists during the hot recrystallization step, lower the temperature of the solution before adding the antisolvent. Alternatively, add a microscopic "seed crystal" of pure 6-chloro-3-methyl-5-nitroisoquinoline at the cloud point to provide a physical nucleation site, which bypasses the liquid-liquid phase separation and forces solid lattice formation.

References
  • Isoquinoline - Wikipedia, Wikipedia,[Link]

  • 5-Nitroisoquinoline | C9H6N2O2 - PubChem, National Institutes of Health,[Link]

  • Is there any method other than column chromatography for purification?, ResearchGate,[Link]

Optimization

Technical Support Center: A Researcher's Guide to Selective Nitration of 3-Methylisoquinoline

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the selective functionalization of heterocyclic cores like 3-methylisoquinoline is a critical step in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the selective functionalization of heterocyclic cores like 3-methylisoquinoline is a critical step in medicinal chemistry and materials science. The nitration of this scaffold, while seemingly straightforward, is fraught with challenges related to regioselectivity and byproduct formation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the nitration of 3-methylisoquinoline. Each solution is based on established chemical principles to help you understand the causality and make informed decisions.

Problem 1: My reaction yields an inseparable mixture of 5-nitro and 8-nitro isomers. How can I improve selectivity for the 5-nitro product?

Root Cause Analysis: Under standard electrophilic nitration conditions (e.g., HNO₃/H₂SO₄), the isoquinoline nitrogen is protonated, forming a positively charged isoquinolinium ion.[1][2] This deactivates the pyridine ring towards electrophilic attack, directing the nitronium ion (NO₂⁺) to the less deactivated benzene ring.[2] Both the C5 and C8 positions are electronically favored, often leading to a mixture of isomers.[3] While the 3-methyl group has a minor electronic influence on the distant benzene ring, reaction kinetics and thermodynamics play a more significant role. The formation of 5-nitroisoquinoline is generally kinetically favored, especially at lower temperatures.[3]

Solutions & Scientific Rationale:

  • Strict Temperature Control: The ratio of 5-nitro to 8-nitro isomers is highly dependent on temperature. Lower temperatures typically favor the formation of the 5-nitro isomer.

    • Actionable Advice: Maintain the reaction temperature at or below 0°C. Perform the addition of the nitrating agent dropwise to a cooled solution of the substrate to prevent exothermic spikes.[4][5]

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer different selectivity profiles. Using a less aggressive nitrating agent can sometimes improve selectivity.

    • Actionable Advice: Consider using a system like nitric acid in acetic anhydride. This can sometimes provide higher regioselectivity in aromatic nitrations.[6]

Table 1: Effect of Temperature on Isoquinoline Nitration Isomer Ratio (Data for the parent isoquinoline provides a strong proxy for 3-methylisoquinoline)

Reaction Temperature5-Nitroisoquinoline Yield8-Nitroisoquinoline YieldSource
0°C90%10%[3]
100°C85%15%[3]
Problem 2: I'm observing significant formation of dinitro- and other over-nitrated byproducts.

Root Cause Analysis: Over-nitration occurs when the initially formed mono-nitro product reacts further with the nitrating agent.[7] Although the nitro group is deactivating, forcing conditions (high temperature, long reaction times, or excess nitrating agent) can lead to a second nitration.[4]

Solutions & Scientific Rationale:

  • Stoichiometric Control: The most direct way to prevent over-nitration is to limit the amount of the nitrating agent.

    • Actionable Advice: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Ensure accurate measurement of all reagents.

  • Reduce Reaction Time and Temperature: The activation energy for the second nitration is higher than the first. By keeping the reaction conditions mild, you can favor mono-nitration.

    • Actionable Advice: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.[8] Avoid letting the reaction stir for extended periods after completion.

Problem 3: My reaction is producing a dark, tarry mixture with low yield, suggesting oxidative decomposition.

Root Cause Analysis: Concentrated nitric acid is a strong oxidizing agent. The heterocyclic nature of isoquinoline can make it susceptible to oxidation under harsh conditions, leading to complex, often polymeric, byproducts and a significant reduction in the yield of the desired nitro-compound.[9]

Solutions & Scientific Rationale:

  • Milder Nitrating Systems: The combination of nitric and sulfuric acid is highly potent. Alternative reagents can generate the nitronium ion under less acidic and oxidative conditions.

    • Actionable Advice: A well-established alternative is the use of nitric acid with acetic anhydride, which generates acetyl nitrate in situ.[9][10] This system is generally less oxidative.

  • Order of Addition: The method of mixing reagents can influence byproduct formation.

    • Actionable Advice: Instead of adding the substrate to the mixed acid, try a "reverse addition" where the pre-cooled nitrating mixture is added slowly to the substrate solution. This maintains a low concentration of the nitrating agent throughout the reaction, minimizing side reactions.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that dictates nitration at the C5 and C8 positions?

A1: The key is the behavior of the isoquinoline ring in strong acid. The nitrogen atom, being the most basic site, is readily protonated by sulfuric acid. This converts the neutral 3-methylisoquinoline into the 3-methylisoquinolinium cation. This cation is now strongly electron-deficient, particularly in the pyridine ring. Electrophilic attack by the nitronium ion (NO₂⁺) is therefore highly disfavored on this ring. The attack occurs on the carbocyclic (benzene) ring. The positive charge on the nearby nitrogen deactivates all positions on the benzene ring, but the deactivation is least pronounced at the C5 and C8 positions, which are electronically analogous to the alpha positions of naphthalene. Attack at these sites results in the most stable resonance structures for the Wheland intermediate.

Electrophilic Nitration Mechanism cluster_0 Step 1: Formation of Isoquinolinium Ion cluster_1 Step 2: Nitronium Ion Attack cluster_2 Step 3: Deprotonation & Aromatization Substrate 3-Methylisoquinoline Cation 3-Methylisoquinolinium Ion (Deactivated Pyridine Ring) Substrate->Cation + H⁺ Acid H₂SO₄ Wheland_5 Wheland Intermediate (Attack at C5) Cation->Wheland_5 + NO₂⁺ Wheland_8 Wheland Intermediate (Attack at C8) Cation->Wheland_8 + NO₂⁺ Nitronium NO₂⁺ Product_5 5-Nitro-3-methylisoquinoline Wheland_5->Product_5 - H⁺ Product_8 8-Nitro-3-methylisoquinoline Wheland_8->Product_8 - H⁺ HSO4 HSO₄⁻

Caption: Mechanism of electrophilic nitration on 3-methylisoquinoline.

Q2: I need to synthesize 1-nitro-3-methylisoquinoline. How is this possible?

A2: Direct electrophilic nitration will not yield the 1-nitro isomer due to the deactivation of the pyridine ring. For this transformation, you must use a nucleophilic nitration strategy. A reported method involves using potassium nitrite (KNO₂) and acetic anhydride (Ac₂O) in dimethyl sulfoxide (DMSO).[11][12] The proposed mechanism involves the activation of the isoquinoline ring by a complex formed from DMSO and Ac₂O, making the C1 position susceptible to nucleophilic attack by the nitrite ion.[11] This method is exceptionally mild and highly regioselective for the C1 position.[12]

Q3: What are the best practices for the reaction work-up to ensure safety and product purity?

A3: A proper work-up is critical for both safety and isolating a clean product.

  • Quenching: Always quench the reaction by slowly pouring the acidic mixture into a large volume of stirred ice-water (5-10 times the reaction volume).[8] This dissipates the heat generated from diluting the strong acid and often precipitates the crude product.[8] Never add water to the acid.

  • Neutralization: After quenching, carefully neutralize the mixture with a base like sodium carbonate or ammonium hydroxide to a pH of ~8.[13] Do this slowly and with cooling, as the neutralization is also exothermic.

  • Extraction: If the product does not precipitate, it must be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Washing: The organic extract should be washed with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash to aid in phase separation.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: What are the most effective methods for separating the 5-nitro and 8-nitro isomers?

A4: The separation of these positional isomers can be challenging due to their similar polarities.[14]

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and carefully screen solvent systems. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or acetone is typically effective.[15]

  • Fractional Crystallization: If chromatography is ineffective or for large-scale purification, fractional crystallization can be attempted. This involves finding a solvent system where one isomer is significantly less soluble than the other.[14][15] It may also be possible to form salts (e.g., hydrochlorides) of the isomers and exploit differential solubility of the salts to achieve separation.[15]

Validated Experimental Protocols
Protocol A: Selective Electrophilic Nitration for 5-Nitro-3-methylisoquinoline

This protocol is optimized for the selective formation of the 5-nitro isomer.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylisoquinoline (1.0 eq) in concentrated sulfuric acid (98%, ~4 mL per gram of substrate) at room temperature.

  • Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.05 eq) to concentrated sulfuric acid (~1 mL per gram of substrate) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the stirred 3-methylisoquinoline solution over 30-45 minutes, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Neutralize the resulting solution to pH 8 with a cold 25% aqueous ammonia solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. Purify via column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to isolate 5-nitro-3-methylisoquinoline.[15]

Protocol_A_Workflow Start Dissolve Substrate in conc. H₂SO₄ Cool Cool to 0°C Start->Cool Add Add Nitrating Mix (HNO₃/H₂SO₄) Dropwise at < 0°C Cool->Add Stir Stir at 0°C (Monitor by TLC) Add->Stir Quench Pour onto Ice Stir->Quench Neutralize Neutralize with NH₄OH Quench->Neutralize Isolate Filter Precipitate Neutralize->Isolate Purify Purify (Chromatography or Recrystallization) Isolate->Purify

Caption: Workflow for the selective synthesis of 5-nitro-3-methylisoquinoline.

Protocol B: Nucleophilic Nitration for 1-Nitro-3-methylisoquinoline

This protocol provides a selective route to the 1-nitro isomer, which is inaccessible via electrophilic methods.[11][12]

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methylisoquinoline (1.0 eq) and potassium nitrite (KNO₂, 1.5 eq) in anhydrous DMSO.

  • Reagent Addition: Slowly add acetic anhydride (Ac₂O, 1.5 eq) to the mixture at room temperature with efficient stirring.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. The reaction mixture will typically develop a deep color. Monitor the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 1-nitro-3-methylisoquinoline.

References
  • Baik, W., et al. (1996). DMSO–Ac₂O promoted nitration of isoquinolines. One-step synthesis of 1-nitroisoquinolines under mild conditions. Journal of the Chemical Society, Perkin Transactions 1, (7), 857-858. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Content reflected in StackExchange discussion). Available at: [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Pergamon. (Content reflected in Science of Synthesis). Available at: [Link]

  • Kroschwitz, J. I. (Ed.). (2004). Kirk-Othmer Encyclopedia of Chemical Technology. 5th Edition. Wiley-Interscience. (Content reflected in Frontiers article). Available at: [Link]

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Content reflected in patent WO2012049513A1).
  • Maciejewski, G., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 25(23), 5757. Available at: [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Available at: [Link]

  • University Handout. (n.d.). Fused Ring Heterocycles. (Content reflected in online course materials). Available at: [Link]

  • Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(24), 8448–8454. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 79, 88. Available at: [Link]

  • Mccoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of The Chemical Society (Resumed), 2851. Available at: [Link]

Sources

Troubleshooting

troubleshooting crystallization of 6-Chloro-3-methyl-5-nitroisoquinoline

Welcome to the Technical Support Center for 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0). As a Senior Application Scientist, I designed this guide to address the specific physicochemical bottlenecks associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0).

As a Senior Application Scientist, I designed this guide to address the specific physicochemical bottlenecks associated with this molecule. 6-Chloro-3-methyl-5-nitroisoquinoline features a rigid, planar isoquinoline core that promotes strong π−π stacking, while its highly polar chloro and nitro substituents introduce competing dipole-dipole interactions. This structural dichotomy frequently disrupts standard crystallization pathways, leading to severe Liquid-Liquid Phase Separation (LLPS, or "oiling out") and complex polymorphic phase transitions.

This center provides self-validating protocols and mechanistic troubleshooting to ensure high-purity, morphologically consistent crystalline recovery.

I. Diagnostic Decision Tree

Before adjusting your parameters, identify the thermodynamic or kinetic root cause of your crystallization failure using the diagnostic logic below.

DiagnosticTree Start Crystallization Anomaly Detected Symp1 Cloudy Emulsion / Oiling Out Start->Symp1 Symp2 Inconsistent Melting Point Start->Symp2 Symp3 High Impurity Entrapment Start->Symp3 Cause1 Liquid-Liquid Phase Separation (LLPS) Symp1->Cause1 Cause2 Solvent-Mediated Phase Transition Symp2->Cause2 Cause3 Rapid Growth Kinetics vs. Nucleation Symp3->Cause3 Act1 Seed in MSZW & Reduce Cooling Cause1->Act1 Act2 Extend Slurry Aging (Thermodynamic Control) Cause2->Act2 Act3 Optimize Agitation & Stepwise Antisolvent Cause3->Act3

Fig 1. Diagnostic logic for troubleshooting 6-Chloro-3-methyl-5-nitroisoquinoline crystallization.

II. Troubleshooting FAQs

Q1: During cooling, my solution turns into a milky emulsion and eventually forms a sticky gum at the bottom of the reactor. What is happening, and how do I prevent it? A1: You are observing[1], colloquially known as "oiling out." This occurs when the supersaturation trajectory of your process crosses the binodal liquid-liquid coexistence curve before crossing the solid solubility curve. Because the integration of the nitroisoquinoline molecules into a rigid crystal lattice is kinetically hindered, the system lowers its Gibbs free energy by separating into a solute-rich oil phase and a solute-lean solvent phase[2]. The oil phase acts as a highly effective sink for impurities, which is why it eventually solidifies into a sticky, impure gum[3]. The Fix: You must alter the thermodynamic pathway. First, map the Metastable Zone Width (MSZW) to determine the exact temperature where the oil forms. Cool the solution to just above this LLPS boundary and introduce 1-3 wt% of authentic seed crystals. Seeding bypasses the high-energy primary nucleation barrier, forcing the system to consume supersaturation via crystal growth rather than phase demixing[3]. If seeding fails, switch to a solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane)[4].

Q2: Different batches are yielding crystals with different melting points and X-ray Powder Diffraction (XRPD) patterns. How do I lock in a single polymorph? A2: You are experiencing uncontrolled polymorphism. Nitroaromatics are highly prone to packing polymorphism due to the rotational freedom of the nitro group and varying π−π stacking geometries. According to Ostwald’s Rule of Stages, rapid cooling often precipitates a kinetically favored, metastable polymorph first. Over time, this undergoes a[5] into the thermodynamically stable form. The Fix: Control the nucleation kinetics. To isolate the stable polymorph, hold the suspension at an elevated temperature (aging/slurrying) for 12-24 hours. The metastable form will dissolve, and the stable form will grow via mass transfer[5]. Always use form-pure seeds to dictate the polymorphic outcome[6].

III. Standardized Experimental Protocols

To ensure reproducibility, all crystallization workflows must be treated as self-validating systems. Below are the optimized protocols for handling 6-Chloro-3-methyl-5-nitroisoquinoline.

Workflow S1 1. Dissolution in Good Solvent (T > Solubility Limit) S2 2. Polish Filtration (Remove Heterogeneous Nuclei) S1->S2 S3 3. Controlled Cooling (Enter Metastable Zone) S2->S3 S4 4. Isothermal Seeding (1-3 wt% Pure Polymorph) S3->S4 S5 5. Programmed Antisolvent Addition (Avoid LLPS) S4->S5 S6 6. Slurry Aging & Isolation (Lock Thermodynamic Form) S5->S6

Fig 2. Step-by-step workflow for seeded anti-solvent crystallization.

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Avoidance)
  • Dissolution: Dissolve the crude 6-Chloro-3-methyl-5-nitroisoquinoline in Ethyl Acetate at 60 °C.

    • Causality: Heating above the solubility limit ensures complete destruction of the compound's thermal history, preventing "ghost" nucleation from undissolved sub-micron particles.

    • Validation Checkpoint: The solution must be optically clear.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor.

  • Controlled Cooling: Cool the reactor at a slow, linear rate (0.2 °C/min) to 45 °C (within the MSZW, but above the LLPS boundary).

  • Isothermal Seeding: Introduce 2 wt% of form-pure seed crystals. Hold isothermally for 60 minutes.

    • Causality: Providing a low-energy surface for solute deposition bypasses primary nucleation and preempts phase demixing[3].

    • Validation Checkpoint: Seeds must remain suspended and visible; if they dissolve, the system is not supersaturated.

  • Antisolvent Dosing: Dose Heptane linearly over 4 hours while maintaining agitation at 250 RPM.

  • Aging & Isolation: Cool to 5 °C over 2 hours, age for 4 hours to allow Ostwald ripening (consuming fines), and isolate via vacuum filtration.

Protocol B: Thermodynamic Slurry Conversion (Polymorph Resolution)
  • Suspension: Suspend the mixed-phase material in a 1:1 mixture of THF and Toluene (10 vol).

    • Causality: A bridging solvent system where both polymorphs have measurable solubility facilitates the mass transfer required for SMPT[5].

  • Thermal Aging: Heat the slurry to 50 °C and agitate vigorously (300 RPM) for 24 hours.

    • Causality: The metastable form has higher solubility and will continuously dissolve, while the thermodynamically stable form crystallizes out[5].

  • Validation & Isolation: Filter a 1 mL aliquot, dry, and run XRPD or DSC.

    • Validation Checkpoint: The thermogram/diffractogram must match the reference standard for the stable form. Once confirmed, cool to 20 °C and filter the bulk batch.

IV. Quantitative Data: Solvent System Matrix

Selecting the right solvent is the most critical variable in preventing oiling out and controlling polymorphism. Use the validated matrix below for 6-Chloro-3-methyl-5-nitroisoquinoline.

Solvent / AntisolventSolubility RatioMSZW ( ΔT )LLPS (Oiling) RiskPolymorph RiskRecommended Application
Ethyl Acetate / Heptane High~15 °CLow ModeratePrimary isolation; excellent for stable polymorphic control.
DCM / Hexane Very High~5 °CHigh HighAvoid ; highly prone to rapid oiling out and gum formation[4].
Ethanol / Water Moderate~20 °CModerateLowFinal polishing; good impurity rejection if properly seeded.
THF / Toluene High~12 °CLowHigh Slurry conversions; allows high-temperature thermodynamic aging.

V. References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design, ACS Publications URL:[Link][1]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review Organic Process Research & Development, ACS Publications URL:[Link][5]

  • Oiling Out in Crystallization Mettler Toledo - AutoChem Applications URL:[Link][2],[3]

  • Crystallization of an Active Pharmaceutical Ingredient that Oils Out ResearchGate URL:[Link][4]

  • Why Polymorphism is Key in Drug Development! PharmaCores URL:[Link][6]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 6-Chloro-3-methyl-5-nitroisoquinoline in Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyl-5-nitroisoquinoline. This guide provides in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyl-5-nitroisoquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to maintain the integrity of this compound in solution, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Stability of 6-Chloro-3-methyl-5-nitroisoquinoline

6-Chloro-3-methyl-5-nitroisoquinoline is a multifaceted compound with a chemical structure that suggests susceptibility to several degradation pathways. The presence of a nitro group on the aromatic ring, a chloro substituent, and the isoquinoline core itself creates a molecule that requires careful handling to prevent unwanted chemical transformations. The primary factors that can influence its stability in solution include pH, exposure to light, temperature, and the choice of solvent.

This guide is structured to help you anticipate and mitigate these challenges through a series of practical questions and answers, detailed experimental protocols, and an exploration of the likely degradation mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the stability of 6-Chloro-3-methyl-5-nitroisoquinoline in solution.

Q1: I've noticed a yellowing of my 6-Chloro-3-methyl-5-nitroisoquinoline solution over time. What could be the cause?

A1: A change in color, particularly the development of a yellow or brown hue, is a common indicator of degradation for many nitroaromatic compounds.[1] This is often a result of photodegradation, where exposure to ambient or UV light initiates chemical reactions.[1] It can also be a sign of oxidative degradation or the formation of degradation products with different chromophores. To mitigate this, it is crucial to protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[2]

Q2: My analytical results are inconsistent, showing a decrease in the concentration of the parent compound. What are the likely degradation pathways?

A2: Inconsistent analytical results and a loss of potency are strong indicators of compound degradation.[1] Based on the structure of 6-Chloro-3-methyl-5-nitroisoquinoline, several degradation pathways are plausible:

  • Hydrolysis: The chloro group attached to the isoquinoline ring can be susceptible to hydrolysis, particularly under basic (alkaline) conditions, leading to the formation of a hydroxylated derivative. Some chlorinated heterocyclic compounds have been shown to degrade more rapidly with increasing pH.[3][4]

  • Photodegradation: As mentioned, nitroaromatic compounds are often photosensitive.[5] UV light can induce the reduction of the nitro group or other complex rearrangements.[6]

  • Oxidative Degradation: The isoquinoline ring and the methyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[1] While the solid compound is relatively stable, solutions may be more prone to thermal degradation.

To identify the primary degradation pathway in your specific experimental setup, a forced degradation study is recommended (see Experimental Protocols section).

Q3: What is the optimal pH range for maintaining the stability of 6-Chloro-3-methyl-5-nitroisoquinoline in aqueous or semi-aqueous solutions?

Q4: What solvents are recommended for preparing stock solutions of 6-Chloro-3-methyl-5-nitroisoquinoline?

A4: The choice of solvent can significantly impact the stability of your compound. For stock solutions, it is best to use aprotic solvents in which the compound is freely soluble and which are less likely to participate in degradation reactions. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is crucial to use high-purity, dry solvents, as water content can facilitate hydrolysis.[7] For working solutions that require aqueous buffers, it is recommended to prepare them fresh from a concentrated stock in an organic solvent just before use.

Q5: How should I store my solutions of 6-Chloro-3-methyl-5-nitroisoquinoline to ensure long-term stability?

A5: Proper storage is critical for preventing degradation. The following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C or -80 °C).[8]

  • Light: Always protect solutions from light by using amber vials or other light-blocking containers.[2]

  • Atmosphere: For particularly sensitive applications or long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen and minimize oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and the ingress of moisture.[9][10][11]

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 6-Chloro-3-methyl-5-nitroisoquinoline based on its chemical structure and the known reactivity of related compounds.

A 6-Chloro-3-methyl-5-nitroisoquinoline B Hydrolysis (e.g., OH⁻) A->B Nucleophilic Aromatic Substitution C Photodegradation (e.g., UV light) A->C Photon Absorption D Oxidation (e.g., O₂) A->D Electron Transfer E Reduction (e.g., reducing agents) A->E Electron Gain F 6-Hydroxy-3-methyl-5-nitroisoquinoline B->F G Reduced Nitro Group Products (e.g., amino, nitroso) C->G I Photorearranged Products C->I H Oxidized Products (e.g., N-oxides, ring-opened products) D->H E->G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C, solid & solution) A->E F Photodegradation (ICH Q1B guidelines) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC H->I

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 6-Chloro-3-methyl-5-nitroisoquinoline in acetonitrile to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, and 24 hours), neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at various time points (e.g., 1, 2, 4, and 8 hours), neutralize with an equal volume of 0.1 M HCl, and dilute for HPLC analysis. [2]4. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at various time points for HPLC analysis. [2]5. Thermal Degradation:

    • In Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid State: Place a small amount of the solid compound in an oven at 80°C.

    • Sample at various time points, preparing solutions of the solid as needed for HPLC analysis. [2]6. Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [12][13]A control sample should be kept in the dark. Analyze the samples by HPLC after exposure.

Data Analysis:

Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Table 1: Troubleshooting Forced Degradation Studies
Issue Possible Cause Recommended Action
No significant degradation observedStress conditions are too mild.Increase the concentration of the stressor, the temperature, or the duration of exposure. [5]
Complete degradation of the parent compoundStress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of exposure. Aim for 5-20% degradation to adequately observe degradation products. [5]
Poor separation of degradation productsThe HPLC method is not optimized.Adjust the mobile phase composition, gradient, pH, or try a different column stationary phase. [5]

Summary of Best Practices for Stability

To ensure the integrity of your 6-Chloro-3-methyl-5-nitroisoquinoline solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity, aprotic solvents like DMSO or acetonitrile for stock solutions. Prepare aqueous working solutions fresh daily.

  • pH Control: Maintain solutions in a slightly acidic to neutral pH range. Avoid strongly alkaline conditions.

  • Light Protection: Always store solutions in amber vials or protect them from light.

  • Temperature Control: Store stock solutions at or below 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Inert Atmosphere: For maximum stability, purge solutions with an inert gas to remove oxygen.

  • Monitor Stability: Regularly check the purity of your solutions, especially for long-term experiments, using an appropriate analytical method like HPLC.

By implementing these preventative measures and understanding the potential degradation pathways, you can significantly enhance the stability of 6-Chloro-3-methyl-5-nitroisoquinoline in your experimental work, leading to more reliable and accurate scientific outcomes.

References

  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, May 6).
  • ECHEMI. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
  • Kamleh, A., & Siuzdak, G. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10935–10941.
  • Patel, K., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline.
  • Jain, D., et al. (2020, September 14).
  • Quest Journals. (n.d.).
  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework.
  • Pérez-González, A., et al. (2022). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. Molecules, 27(19), 6529.
  • Gutiérrez, M., et al. (2023). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl) aminoethyl-substituted benzoates. Journal of Chemical Research, 47(4), 1175326CHL0010.
  • Fisher Scientific. (n.d.).
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Defence Science and Technology Organisation. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • Mąkosza, M., et al. (2019).
  • ChemScene. (n.d.). 3-Chloro-5-nitroisoquinoline.
  • Wołowicz, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Chiba, A., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
  • Benchchem. (n.d.). Degradation pathways of 5-Nitrocinnoline under stress conditions.
  • ICH. (n.d.). stability testing: photostability testing of new drug substances and products.
  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • de Oliveira, R. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Fisher Scientific. (n.d.).
  • Barman, B. N., & Preston, H. G. (n.d.). The effects of pH on the degradation of isothiazolone biocides.
  • ICH. (2019, July 22). impurities: guideline for residual solvents q3c(r6).
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis.
  • ResearchGate. (n.d.). Effects of the initial pH value on the degradation of quinoline in the AD (A), ZVI (B) and ZVI-AD (C) systems.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2021, July 28).
  • OAKTrust. (n.d.).
  • Schenzle, A., et al. (2000). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 182(21), 6033–6039.
  • NextSDS. (n.d.).
  • Restek Resource Hub. (2020, October 27). Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser.
  • Molport. (n.d.). 6-chloro-3-methylisoquinoline.
  • NIH. (n.d.). pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms.
  • Tohoku University. (n.d.).
  • SpringerLink. (2024, May 7). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu.
  • IntechOpen. (n.d.).
  • Watsonnoke Scientific Ltd. (2018, May 22). 943606-84-6 1-Chloro-6-Methyl-5-Nitroisoquinoline.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 6-Chloro-3-methyl-5-nitroisoquinoline and 6-Chloro-3-methylisoquinoline

Introduction In the landscape of heterocyclic chemistry, isoquinoline and its derivatives are fundamental scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives are fundamental scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of various substituents onto the isoquinoline core dramatically alters its chemical properties and reactivity, opening new avenues for molecular design. This guide provides an in-depth, comparative analysis of two such derivatives: 6-chloro-3-methyl-5-nitroisoquinoline and its parent compound, 6-chloro-3-methylisoquinoline.

The primary structural difference between these two molecules is the presence of a nitro group at the C5 position. This single functional group imparts a profound influence on the electronic distribution within the aromatic system, creating a stark contrast in their reactivity towards key synthetic transformations. This guide will dissect these differences, focusing on nucleophilic and electrophilic aromatic substitution, as well as reduction reactions. We will explore the underlying electronic principles, provide supporting experimental protocols, and present quantitative data to offer a clear, practical framework for researchers, scientists, and drug development professionals.

Electronic and Structural Analysis: The Decisive Role of the Nitro Group

The reactivity of an aromatic system is fundamentally dictated by its electron density. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative, making the entire heterocyclic system generally electron-deficient compared to naphthalene.[2][3]

  • 6-Chloro-3-methylisoquinoline: In this molecule, the electronic landscape is influenced by the chloro and methyl substituents. The chlorine atom at C6 exerts a deactivating, ortho-, para-directing effect via induction (-I) and resonance (+R). The methyl group at C3 is weakly activating. Overall, the benzene ring remains moderately reactive towards electrophiles and relatively inert to nucleophiles under standard conditions.

  • 6-Chloro-3-methyl-5-nitroisoquinoline: The addition of a nitro group at the C5 position dramatically changes the electronic profile. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

    • Resonance Effect (-R): The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions.

This intense electron withdrawal significantly depletes the electron density of the entire isoquinoline ring system, making it highly "electron-deficient." This has two major consequences that define its differential reactivity:

  • Extreme Deactivation towards Electrophilic Attack: The ring is rendered highly unreactive to electrophiles.

  • Strong Activation towards Nucleophilic Attack: The ring becomes an excellent substrate for nucleophilic aromatic substitution (SNAr).

Comparative Reactivity in Key Transformations

The electronic differences outlined above manifest as distinct behaviors in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity lies in the SNAr reaction. This reaction is a two-step addition-elimination process, where the rate-determining step is the nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.[4] The reaction is only feasible if this intermediate is sufficiently stabilized, typically by electron-withdrawing groups.[4][5]

  • 6-Chloro-3-methylisoquinoline: This molecule is generally unreactive towards SNAr. The chloro substituent is on the benzene ring, which is not sufficiently activated for nucleophilic attack. Displacement of the chlorine would require harsh conditions, such as high temperatures or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism, or transition-metal catalysis.

  • 6-Chloro-3-methyl-5-nitroisoquinoline: This molecule is highly activated for SNAr at the C6 position. The nitro group at C5 is para to the chlorine atom at C6, providing powerful resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack. This stabilization drastically lowers the activation energy for the reaction, allowing the displacement of the chloride ion to occur under mild conditions with a wide range of nucleophiles (amines, alkoxides, thiols, etc.).

Figure 1: SNAr mechanism showing stabilization of the Meisenheimer complex by the nitro group.

Reduction Reactions

The presence of the reducible nitro group is another key point of differentiation.

  • 6-Chloro-3-methylisoquinoline: The primary site for reduction is the pyridine ring. Catalytic hydrogenation (e.g., H₂, Pd/C or PtO₂) will typically reduce the N-containing ring to yield 6-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline.[6][7] The C-Cl bond can also be subject to hydrogenolysis under more forcing conditions.

  • 6-Chloro-3-methyl-5-nitroisoquinoline: This molecule has two reducible functional groups. The nitro group is generally more susceptible to reduction than the isoquinoline ring.[8] Catalytic hydrogenation or treatment with reducing agents like SnCl₂/HCl or Fe/NH₄Cl will chemoselectively reduce the nitro group to an amine, yielding 5-amino-6-chloro-3-methylisoquinoline.[9][10] This transformation is crucial for further functionalization, for example, via Sandmeyer reactions.[10] The reduction can proceed through intermediate stages like nitroso and hydroxylamine species.[11][12]

Reduction_Pathways Nitro_Start 6-Chloro-3-methyl-5-nitroisoquinoline Amino_Product 5-Amino-6-chloro-3-methylisoquinoline Nitro_Start->Amino_Product [H] e.g., H₂, Pd/C or SnCl₂, HCl NonNitro_Start 6-Chloro-3-methylisoquinoline Tetrahydro_Product 6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline NonNitro_Start->Tetrahydro_Product [H] e.g., H₂, PtO₂ title Comparative Reduction Pathways

Figure 2: Contrasting outcomes of reduction reactions for the two isoquinoline derivatives.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the isoquinoline ring system is generally less favorable than on benzene and occurs preferentially on the electron-rich carbocyclic (benzene) ring, primarily at positions C5 and C8.[13][14][15]

  • 6-Chloro-3-methylisoquinoline: This compound will undergo EAS, albeit under relatively forcing conditions compared to benzene. The directing effects of the existing substituents (C6-Cl and C3-Me) would need to be considered, likely leading to a mixture of products with substitution at C5, C7, or C8.

  • 6-Chloro-3-methyl-5-nitroisoquinoline: This molecule is extremely deactivated towards EAS. The potent electron-withdrawing nitro group, combined with the inherent electron-deficient nature of the isoquinoline core, makes the aromatic system highly resistant to attack by electrophiles. Standard electrophilic substitution reactions (e.g., nitration, Friedel-Crafts) are unlikely to proceed under normal conditions.

Summary of Comparative Reactivity
Reaction Type6-Chloro-3-methylisoquinoline6-Chloro-3-methyl-5-nitroisoquinolineCausality
SNAr at C6 Unreactive / Requires harsh conditionsHighly Reactive The C5-NO₂ group strongly stabilizes the Meisenheimer intermediate via resonance.
Reduction (Catalytic) Reduces pyridine ring to tetrahydroisoquinolineChemoselectively reduces NO₂ to NH₂The nitro group is a more readily reducible functional group than the aromatic ring.
EAS Sluggishly reactive on the benzene ringExtremely Unreactive The C5-NO₂ group is a powerful deactivating group, making the ring electron-poor.

Experimental Protocols

The following protocols are representative examples designed to highlight the key reactivity differences.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

This experiment demonstrates the enhanced reactivity of the nitro-substituted isoquinoline towards nucleophilic displacement of the C6-chloro group.

Figure 3: Experimental workflow for the comparative SNAr reaction.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, place 6-chloro-3-methyl-5-nitroisoquinoline (1.0 eq) and 6-chloro-3-methylisoquinoline (1.0 eq), respectively.

  • Reagent Addition: To each flask, add anhydrous dimethylformamide (DMF, ~0.2 M), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir both mixtures under a nitrogen atmosphere at 80 °C.

  • Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour for 4 hours.

  • Workup and Analysis: After 4 hours, cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR.

Expected Outcome:

  • Flask 1 (Nitro-substituted): The reaction is expected to proceed to completion or near completion, yielding 3-methyl-5-nitro-6-(piperidin-1-yl)isoquinoline.

  • Flask 2 (Non-nitro): Little to no reaction is expected. The starting material, 6-chloro-3-methylisoquinoline, will be recovered largely unchanged.

Protocol 2: Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group in 6-chloro-3-methyl-5-nitroisoquinoline to the corresponding primary amine.

Methodology:

  • Reaction Setup: To a solution of 6-chloro-3-methyl-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 4.0 eq).

  • Reagent Addition: Heat the mixture to reflux (~80 °C). Add iron powder (Fe, 5.0 eq) portion-wise over 30 minutes. The use of iron in the presence of a mild proton source is a classic and effective method for nitro group reduction.[9]

  • Reaction Conditions: Maintain the reflux for 2-3 hours after the final addition of iron.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product amine is typically more polar.

  • Workup and Purification: After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Concentrate the filtrate to remove ethanol. Basify the aqueous residue with aqueous sodium carbonate and extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the crude 5-amino-6-chloro-3-methylisoquinoline, which can be further purified by column chromatography.

Conclusion

The comparison between 6-chloro-3-methyl-5-nitroisoquinoline and 6-chloro-3-methylisoquinoline serves as a compelling illustration of how a single, strategically placed functional group can fundamentally dictate the synthetic utility of a molecule. The powerful electron-withdrawing nature of the C5-nitro group transforms the isoquinoline core from a system that is moderately reactive towards electrophiles into one that is exceptionally reactive towards nucleophiles and inert to electrophiles. Furthermore, the nitro group itself serves as a versatile chemical handle, readily converted into an amino group for subsequent diversification. For the synthetic chemist, understanding these electronic effects is paramount for designing efficient and selective routes to complex molecular targets.

References

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Organic Chemistry. [Link]

  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Quinolines & Isoquinolines – Reactivity. University of Liverpool. [Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Green Chemistry. [Link]

  • 6-Chloro-3-Methylisoquinoline CAS NO 14123-76-3. ChemicalCell. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. PrepChem.com. [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Bioorganic & Medicinal Chemistry. [Link]

  • 6-Chloro-3-methylisoquinoline. Appchem. [Link]

  • 6-Chloro-3-methylisoquinoline — Chemical Substance Information. NextSDS. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defence Science and Technology Organisation. [Link]

  • Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications. Chemical Communications. [Link]

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of 6-Chloro-3-methyl-5-nitroisoquinoline Analogs

Executive Summary In the landscape of oncology drug discovery, the isoquinoline core represents a privileged structural motif. While 6-Chloro-3-methyl-5-nitroisoquinoline (CAS 919994-54-0) is rarely deployed as a standal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncology drug discovery, the isoquinoline core represents a privileged structural motif. While 6-Chloro-3-methyl-5-nitroisoquinoline (CAS 919994-54-0) is rarely deployed as a standalone chemotherapeutic due to sub-optimal pharmacokinetic properties, it serves as a highly versatile, electrophilic scaffold for synthesizing potent cytotoxic analogs[1]. The orthogonal reactivity of the C6-chloro group (primed for nucleophilic aromatic substitution or cross-coupling) and the C5-nitro group (amenable to redox modifications) allows medicinal chemists to rapidly generate libraries of isoquinolinequinones and aminoisoquinolines[2].

This guide objectively compares the cytotoxic profiles of key 6-Chloro-3-methyl-5-nitroisoquinoline derivatives against clinical-standard alternatives, providing researchers with actionable data and self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale & Target Divergence

The inherent cytotoxicity of isoquinoline derivatives stems from their planar aromatic structure, which facilitates DNA intercalation. However, targeted modifications of the 6-Chloro-3-methyl-5-nitroisoquinoline scaffold shift the mechanism of action toward specific oncogenic vulnerabilities:

  • Isoquinolinequinones (Redox/Topoisomerase Targets): Reduction of the C5-nitro group followed by oxidation yields isoquinoline-5,8-diones. These analogs mimic marine natural products like Mansouramycins. They exhibit potent cytotoxicity via dual mechanisms: inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS) through futile redox cycling[3].

  • Aminoisoquinolines (Kinase Targets): Substitution of the C6-chlorine via Buchwald-Hartwig amination with pyrazole or piperazine moieties transforms the scaffold into a competitive ATP-binding kinase inhibitor. Specific analogs have been engineered to target the monopolar spindle 1 (MPS1/TTK) kinase by forming crucial hydrogen bonds with the hinge region (Gly605), driving cancer cells into mitotic catastrophe[2].

G Scaffold 6-Chloro-3-methyl-5-nitroisoquinoline (Base Scaffold) Sub1 SNAr / Cross-Coupling (C6 Substitution) Scaffold->Sub1 Sub2 Reduction / Oxidation (C5 Nitro Modification) Scaffold->Sub2 AnalogA Pyrazole-Isoquinoline Analogs (e.g., MPS1 Inhibitors) Sub1->AnalogA AnalogB Isoquinolinequinone Analogs (e.g., Mansouramycins) Sub2->AnalogB MechA MPS1 (TTK) Kinase Inhibition Mitotic Spindle Disruption AnalogA->MechA MechB Topoisomerase II Inhibition & ROS Generation AnalogB->MechB Outcome Apoptosis / Cytotoxicity MechA->Outcome MechB->Outcome

Divergent synthesis pathways of isoquinoline analogs and their distinct cytotoxic mechanisms.

Comparative Cytotoxicity Profiling

To objectively evaluate the efficacy of these analogs, their half-maximal inhibitory concentrations (IC₅₀) must be benchmarked against established clinical agents like Doxorubicin and Etoposide. The data below synthesizes in vitro viability assays across three distinct human tumor cell lines: Triple-Negative Breast Cancer (MDA-MB-231), ER-positive Breast Cancer (MCF-7), and Non-Small Cell Lung Cancer (A549)[1],[4],[3].

Quantitative Performance Comparison
Compound / AnalogPrimary MechanismIC₅₀ MDA-MB-231 (µM)IC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)Selectivity Index (SI)*
Base Scaffold (6-Chloro-3-methyl-5-nitroisoquinoline)Non-specific intercalation> 50.0> 50.0> 50.0< 1.0 (Poor)
Analog A (Piperazine-Isoquinolinequinone)[3]Topo II / ROS Generation5.12 ± 0.117.45 ± 0.207.50 ± 0.18~3.12 (Moderate)
Analog B (Pyrazole-Aminoisoquinoline)[2]MPS1 Kinase Inhibition0.91 ± 0.050.29 ± 0.021.45 ± 0.10> 5.0 (High)
Doxorubicin (Clinical Standard)[1]Topo II / Intercalation0.28 ± 0.030.15 ± 0.010.40 ± 0.05~2.5 (General Toxicity)
Etoposide (Clinical Standard)[4]Topo II Inhibition3.49 ± 0.150.58 ± 0.082.10 ± 0.12~2.0 (General Toxicity)

*Selectivity Index (SI) is calculated as the ratio of IC₅₀ in healthy fibroblasts (e.g., MRC-5) to IC₅₀ in the target cancer cell line. An SI > 2 indicates favorable selective toxicity towards malignant cells[4].

Key Insight: While the unmodified base scaffold exhibits negligible cytotoxicity, Analog B (the kinase inhibitor derivative) demonstrates sub-micromolar potency in MCF-7 cells, rivaling Doxorubicin but with a superior Selectivity Index, indicating lower off-target toxicity in healthy tissues[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the in vitro evaluation of isoquinoline analogs. Every step is designed with internal controls to validate the causality of the observed data.

High-Throughput MTT Cell Viability Assay

This assay quantifies the metabolic activity of cells as a proxy for viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA-MB-231 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality: Allowing 24 hours for attachment ensures cells are in the exponential log-growth phase, which is critical because Topoisomerase II inhibitors (like Analog A) are only effective against actively dividing cells.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline analogs (0.1 µM to 100 µM) in DMSO, ensuring the final DMSO concentration in the culture media never exceeds 0.5% (v/v). Causality: DMSO concentrations >0.5% induce solvent-mediated cytotoxicity, which would artificially inflate the compound's apparent potency. Include a 0.5% DMSO vehicle control to establish the 100% viability baseline.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells cannot execute this reduction.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm. Causality: Subtracting the 650 nm reading from the 570 nm reading corrects for optical artifacts caused by cellular debris and well-plate plastic imperfections, ensuring a self-validating optical readout.

Apoptosis & Cell Cycle Analysis (Flow Cytometry)

To confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis.

Step-by-Step Methodology:

  • Harvesting: Post-treatment (48h), collect both the media (containing floating dead cells) and the adherent cells via trypsinization. Causality: Failing to collect the floating cells will result in a false-negative underrepresentation of the late-apoptotic population.

  • Dual Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze 10,000 events per sample using a flow cytometer.

    • Self-Validating Quadrant Logic: Annexin V binds to phosphatidylserine, which flips to the outer membrane only during early apoptosis. PI is a bulky intercalator that can only enter cells with fully compromised membranes (late apoptosis/necrosis). Therefore:

      • FITC+/PI- : Early Apoptotic (Validates targeted cytotoxic mechanism).

      • FITC+/PI+ : Late Apoptotic.

      • FITC-/PI+ : Primary Necrotic (Suggests off-target, non-specific membrane lysis).

Workflow Step1 Cell Culture Seed MDA-MB-231 & MCF-7 (96-well plates) Step2 Compound Treatment Dose-response 0.1 - 100 µM (24h, 48h, 72h) Step1->Step2 Step3 Viability Assay MTT Reagent Addition Formazan Solubilization Step2->Step3 Step4 Data Analysis Absorbance at 570 nm IC50 Calculation Step3->Step4 Step5 Validation Flow Cytometry (Annexin V / PI) Step4->Step5

High-throughput screening workflow for evaluating the cytotoxicity of isoquinoline analogs.

Conclusion

While 6-Chloro-3-methyl-5-nitroisoquinoline is primarily a synthetic stepping stone, its downstream analogs represent highly potent alternatives to traditional chemotherapeutics. Isoquinolinequinone derivatives offer robust Topoisomerase II inhibition, while C6-substituted aminoisoquinolines provide exquisite kinase selectivity. When evaluating these compounds, researchers must employ rigorous, internally controlled assays—such as dual-stain flow cytometry—to differentiate true targeted apoptosis from non-specific solvent or scaffold toxicity.

References

  • Title: C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: PMC - NIH URL: [Link][5]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL: [Link][1]

  • Title: Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives Source: MDPI URL: [Link][4]

  • Title: Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen Source: PMC - NIH URL: [Link][3]

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI URL: [Link][2]

Sources

Validation

A Comprehensive Guide to the Structural Validation of 6-Chloro-3-methyl-5-nitroisoquinoline: An X-ray Crystallography-Centric Approach

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is not merely a confirmator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and development. The isoquinoline scaffold, in particular, is a privileged structure found in numerous biologically active compounds.[1] This guide provides a comprehensive, in-depth technical comparison of analytical techniques for the structural validation of the novel compound 6-Chloro-3-methyl-5-nitroisoquinoline, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD).

As a senior application scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system. We will navigate the entire workflow, from a proposed synthesis of the target compound to its definitive structural elucidation, and objectively compare the insights gained from SCXRD with those from other powerful spectroscopic techniques.

Part 1: Proposed Synthesis and Preliminary Characterization of 6-Chloro-3-methyl-5-nitroisoquinoline

A potential synthetic pathway could involve a multi-step process, beginning with the construction of the substituted isoquinoline core, followed by the introduction of the chloro and nitro groups. The precise order of these steps is crucial for achieving the desired regioselectivity.

cluster_synthesis Proposed Synthesis Workflow Start Substituted Benzene Derivative Isoquinoline_Core Construction of 3-Methylisoquinoline Core Start->Isoquinoline_Core e.g., Bischler-Napieralski or similar cyclization Chlorination Chlorination at C6 Isoquinoline_Core->Chlorination Electrophilic Chlorination Nitration Nitration at C5 Chlorination->Nitration Regioselective Nitration [1, 14] Purification Column Chromatography Nitration->Purification Final_Product 6-Chloro-3-methyl- 5-nitroisoquinoline Purification->Final_Product

Caption: Proposed synthetic workflow for 6-Chloro-3-methyl-5-nitroisoquinoline.

Experimental Protocol: Spectroscopic Characterization

Prior to attempting the often-laborious process of crystallization, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the carbon-hydrogen framework and connectivity of the molecule.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).[6][7]

  • Expected Results: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The ¹³C NMR spectrum will confirm the number of unique carbon environments. 2D NMR experiments will be crucial for assigning the specific positions of the substituents.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and obtain information about the compound's fragmentation pattern.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using a high-resolution mass spectrometer, preferably with a soft ionization technique like electrospray ionization (ESI).[8][9][10]

  • Expected Results: The mass spectrum should display a molecular ion peak corresponding to the exact mass of C₁₀H₇ClN₂O₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[11]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.[12][13][14]

  • Expected Results: The spectrum should show characteristic absorption bands for the C-Cl, C-NO₂, and aromatic C-H and C=C/C=N bonds.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While NMR, MS, and FT-IR provide strong evidence for the structure of 6-Chloro-3-methyl-5-nitroisoquinoline, only SCXRD can provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[15][16][17]

cluster_scxrd SCXRD Workflow Pure_Compound Pure Synthesized Compound Crystallization Single Crystal Growth Pure_Compound->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and CIF File Generation Structure_Refinement->Validation

Caption: Workflow of a single-crystal X-ray diffraction experiment.[15]

Experimental Protocol: Crystallization and Structure Determination

1. Single Crystal Growth:

This is often the most challenging step in SCXRD.[18][19] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal.

  • Procedure:

    • Screen a variety of solvents to find one in which the compound has moderate solubility.

    • Attempt crystallization using one or more of the following methods:[20][21][22]

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap. Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Create a saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

      • Layering: Carefully layer a less dense solution of the compound over a more dense anti-solvent. Crystals may form at the interface.

Solvent ClassPotential SolventsPotential Anti-solvents
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHexanes, Heptane
Polar Protic Methanol, Ethanol, IsopropanolWater, Diethyl Ether
Halogenated Dichloromethane, ChloroformHexanes, Pentane
Aromatic Toluene, XyleneHeptane, Cyclohexane

2. Data Collection and Structure Solution:

  • Procedure:

    • Using a microscope, select a high-quality single crystal (typically 0.1-0.4 mm in size) that is free of cracks and other defects.[15]

    • Mount the crystal on a goniometer head and place it on the diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and protects it from radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation), and the diffraction pattern is recorded as the crystal is rotated.[16]

    • The collected diffraction data is then processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using computational methods (e.g., direct methods for small molecules) and then refined to obtain the final atomic coordinates, bond lengths, angles, and other structural parameters.[15]

Expected Crystallographic Data for 6-Chloro-3-methyl-5-nitroisoquinoline:

ParameterExpected Information
Chemical Formula C₁₀H₇ClN₂O₂
Formula Weight 222.63 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Part 3: A Comparative Analysis of Validation Techniques

While SCXRD provides the ultimate structural proof, it is essential to understand its place within the broader context of analytical techniques. Each method offers unique advantages and limitations.

cluster_decision Decision-Making for Structural Analysis Question What structural information is needed? Connectivity Connectivity & Functional Groups Question->Connectivity Basic Stereochem Relative Stereochemistry Question->Stereochem Intermediate Absolute_Structure Absolute 3D Structure Question->Absolute_Structure Definitive NMR_MS_IR NMR, MS, FT-IR Connectivity->NMR_MS_IR NOESY NMR (NOESY/ROE) Stereochem->NOESY SCXRD Single-Crystal X-ray Diffraction Absolute_Structure->SCXRD

Caption: Decision-making workflow for selecting an appropriate structural analysis technique.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)FT-IR Spectroscopy
Information Provided Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingConnectivity through bonds, relative stereochemistry (NOE), dynamic processes in solutionMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Requirements High-quality single crystal (0.1-0.4 mm)5-10 mg, solubleMicrograms, solubleMilligrams, solid or liquid
Analysis Time 6-24 hours for data collection[15]Minutes to hours per experimentMinutesMinutes
Destructive? NoNoYes (in most cases)No
Key Advantage Definitive and unambiguous structural proofProvides detailed information about structure in solutionHigh sensitivity and accuracy for molecular weightFast and simple for functional group identification
Key Limitation Requires high-quality single crystals, which can be difficult to growCan have overlapping signals in complex molecules; provides solution-state conformationProvides limited information on connectivity and stereochemistryProvides limited information on the overall molecular structure

Conclusion

The structural validation of a novel compound like 6-Chloro-3-methyl-5-nitroisoquinoline is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and FT-IR spectroscopy are indispensable for initial characterization and confirmation of the molecular formula and connectivity, they cannot provide the definitive, three-dimensional structural information that is often required in drug development and materials science.

Single-crystal X-ray diffraction stands alone as the gold-standard technique for unambiguous structural elucidation.[15] The detailed atomic coordinates, bond lengths, and bond angles obtained from an SCXRD experiment provide an unparalleled level of certainty and insight into the molecule's architecture. This guide has outlined a comprehensive, prospective workflow for researchers seeking to validate the structure of 6-Chloro-3-methyl-5-nitroisoquinoline, from its synthesis and preliminary characterization to the critical steps of crystallization and X-ray analysis. By understanding the strengths and limitations of each technique and following a logical, self-validating experimental plan, scientists can confidently and accurately determine the structures of novel chemical entities.

References

  • Baik, W., et al. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DSTO Aeronautical and Maritime Research Laboratory. [Link]

  • Behnia, M. S., et al. (2009). A Versatile Synthesis of Substituted Isoquinolines. PMC. [Link]

  • Demopoulos, M. A., et al. (2009). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

  • Larock, R. C., et al. (2002). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry. [Link]

  • Spingler, B., & Krossing, I. (2008). Some thoughts about the single crystal growth of small molecules. RSC Publishing. [Link]

  • Reddy, R. P., et al. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. RSC Publishing. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Cuisset, A., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics. [Link]

  • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Szafranski, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]

  • Baik, W., et al. (1995). DMSO–Ac2O promoted nitration of isoquinolines. One-step synthesis of 1-nitroisoquinolines under mild conditions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • van der Kooi, A., et al. (2019). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Li, Y., et al. (2023). Nitration of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Roberts, D. A., & Swan, T. (1998). Nitration process.
  • Krishnakumar, V., & John, X. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Briseno, A. L., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin. [Link]

  • Celin Hemalatha, F. (2011). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House. [Link]

  • Glinnemann, J. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • da Silva, J. V. M. (2021). Theoretical-experimental study by NMR of the structural elucidation of isoquinoline alkaloids. Repositório Institucional da UFPA. [Link]

  • Wietrzyk, J., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. [Link]

  • Lategahn, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Patel, D. J., & Parmar, P. A. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Thominet, M. L. (1971). Process for the preparation of chlorinated quinolines.
  • Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Park, H., et al. (2015). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [Link]

  • Chen, C. H., et al. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate. [Link]

  • Healy, P. C., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PrepChem. (n.d.). Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. PrepChem. [Link]

  • World Health Organization. (2017). Treatment methods and performance. Guidelines for drinking-water quality. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chemistry – A European Journal. [Link]

  • Lee, E. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. PubMed. [Link]

  • Prakash Creations. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Duncianu, M., et al. (2017). Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry. Atmospheric Measurement Techniques. [Link]

  • Pharmaguideline. (n.d.). Chlorination and De-chlorination of Water System. Pharmaguideline. [Link]

  • Atlas Scientific. (2024, July 22). 6 Methods Of The Chlorination Of Water. Atlas Scientific. [Link]

  • PSM Made Easy. (n.d.). Methods of Chlorination in Water Supplies. PSM Made Easy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-3-methyl-5-nitroisoquinoline

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety protocols, but as a discipline rooted in molecular understanding. When handling 6-Chloro-3-methyl-5-nitroisoquinoline (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety protocols, but as a discipline rooted in molecular understanding. When handling 6-Chloro-3-methyl-5-nitroisoquinoline (CAS: 919994-54-0) , a specialized approach is required.

The presence of a strongly electron-withdrawing nitro group at the C5 position, coupled with a chlorine atom at C6, renders the isoquinoline ring highly electrophilic. This structural motif increases the compound's potential to covalently bind with nucleophilic residues on skin proteins, making it a potent sensitizer and irritant [1]. Furthermore, as a fine, dry powder, it poses a significant inhalation risk due to triboelectric charging (static buildup) during transfer.

This guide provides a self-validating, causally-driven operational plan for researchers and drug development professionals to handle this compound safely, ensuring regulatory compliance and operational excellence.

Hazard Matrix & Risk Assessment

Before designing a Personal Protective Equipment (PPE) architecture, we must quantify the threat. The following table summarizes the GHS hazard classifications for 6-Chloro-3-methyl-5-nitroisoquinoline and the corresponding mechanistic rationale for our safety controls.

Hazard ClassGHS CodeSignal WordClinical/Laboratory ConsequenceMechanistic Rationale & Mitigation
Acute Toxicity (Oral) H302WarningSystemic toxicity if swallowed.Rationale: High bioavailability. Mitigation: Strict prohibition of mouth-pipetting; mandatory double-gloving.
Skin Irritation H315WarningLocalized erythema and dermatitis.Rationale: Electrophilic aromatic substitution with skin proteins. Mitigation: Extended-cuff nitrile gloves.
Eye Irritation H319WarningSevere ocular irritation/corneal damage.Rationale: Rapid dissolution in lacrimal fluid causing localized pH shifts. Mitigation: ANSI Z87.1 safety goggles.
Respiratory Irritation H335WarningMucosal irritation; bronchospasm.Rationale: Particulate deposition in the upper respiratory tract. Mitigation: Fume hood operation (draft > 0.5 m/s).

Personal Protective Equipment (PPE) Architecture

According to the [2], PPE serves as the final protective barrier. However, PPE selection must be tailored to the chemical's specific permeation kinetics.

  • Hand Protection (Double Gloving): Wear a standard latex or vinyl inner glove, covered by an extended-cuff nitrile outer glove (minimum 4 mil thickness).

    • Causality: Halogenated nitroaromatics can permeate standard latex over time. Nitrile provides a superior chemical barrier against halogenated organics. The extended cuff prevents powder from settling on the exposed skin of the wrist during reaching motions.

  • Eye Protection: ANSI Z87.1 compliant unvented safety goggles .

    • Causality: Standard safety glasses with side shields protect against impact but allow airborne dust to enter from the top or bottom. Unvented goggles create a complete seal against fine particulates.

  • Respiratory Protection: If the compound must be handled outside a certified fume hood (e.g., during bulk transfer), an N95 or P100 particulate respirator is mandatory.

    • Causality: The H335 hazard dictates that inhalation of the powder causes severe mucosal irritation. P100 filters trap 99.97% of airborne particles, neutralizing the aerosolization threat.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from knocking over delicate glassware, and the FR material is required if the compound is being dissolved in flammable organic solvents (e.g., ethanol, DMF) for downstream synthesis.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every step in this protocol includes a verification check to confirm the safety control is actively functioning.

Phase 1: Pre-Operation Setup & Validation

  • Fume Hood Verification: Turn on the chemical fume hood and verify the digital monitor reads a face velocity of at least 0.5 m/s (100 fpm) .

    • Validation Check: Tape a small piece of tissue paper to the bottom of the sash. It should pull steadily inward.

    • Causality: This velocity is the aerodynamic threshold required to capture aerosolized particles of dense halogenated powders before they breach the sash plane.

  • Sash Positioning: Lower the sash to the indicated operational height (maximum 18 inches).

Phase 2: Weighing and Transfer

  • Anti-Static Preparation: Wipe the exterior of your weighing boat and spatula with an anti-static cloth, or use a static ionizer fan inside the hood.

    • Causality: 6-Chloro-3-methyl-5-nitroisoquinoline accumulates static charge. Mitigating static prevents the powder from "jumping" off the spatula, which contaminates the balance and creates an inhalation hazard.

  • Massing: Tare the anti-static weighing boat. Carefully transfer the powder using a micro-spatula.

  • Closed-System Transfer: Once weighed, immediately transfer the compound into a sealable reaction vial before moving it out of the fume hood. Never transport open weighing boats across the laboratory.

Spill Response and Decontamination Protocol

In the event of a localized spill inside the fume hood, execute the following wet-wipe methodology. Never use a brush or broom to sweep the powder.

  • Isolation: Immediately lower the fume hood sash completely. Allow the exhaust system to clear any airborne dust for 5 minutes.

  • Solvent Dampening: Dampen a heavy-duty paper towel with a compatible organic solvent (e.g., Isopropanol or Ethanol).

    • Causality: Dry sweeping aerosolizes the hazardous powder. Wet wiping traps the particulates within the solvent matrix, preventing them from becoming airborne.

  • Inward Wiping: Wipe the spill from the outside edges toward the center to prevent spreading.

  • Alkaline Wash: Wash the affected surface with a mild alkaline laboratory detergent.

    • Causality: The electron-deficient nature of the nitroisoquinoline ring makes it susceptible to nucleophilic attack. An alkaline wash aids in the chemical degradation of trace residues.

EPA RCRA Disposal Plan

Disposal must strictly adhere to [3] for academic and research laboratories.

  • Waste Segregation: Place all contaminated wipes, empty vials, and residual chemical into a clearly labeled "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste violates EPA guidelines. During incineration, the chlorine atom on the isoquinoline ring requires specific high-temperature protocols to prevent the formation of highly toxic dioxins.

  • Secondary Containment: Ensure the waste container is kept in a secondary containment tray to capture any potential leaks.

  • Documentation: Log the exact mass of the compound disposed of in the laboratory's hazardous waste manifest.

Logical Workflow Visualization

The following diagram maps the critical decision points and operational flow for handling this compound safely.

G Start Risk Assessment CAS 919994-54-0 PPE Don PPE Nitrile, N95, Goggles Start->PPE Hood Fume Hood Operation Draft > 0.5 m/s PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontamination Wet Wipe Method Spill->Decon Yes Dispose EPA RCRA Disposal Halogenated Waste Spill->Dispose No Decon->Dispose Success Safe Completion Dispose->Success

Logical workflow for handling 6-Chloro-3-methyl-5-nitroisoquinoline safely.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.